2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDFRBRTYGSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640568 | |
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017185-91-9 | |
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable multi-step synthesis pathway for the novel compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The described methodology is based on established chemical transformations, providing a robust framework for the laboratory-scale production of this target molecule. This document furnishes detailed experimental protocols, summarizes quantitative data in structured tables, and includes visual diagrams of the synthesis workflow to ensure clarity and reproducibility.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence, commencing with the construction of the core 4-methylthiazole heterocycle. This is followed by functional group manipulations to introduce the desired propan-1-amine side chain at the 2-position of the thiazole ring.
The proposed pathway is as follows:
-
Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.
-
Step 2: Sandmeyer Reaction to convert the 2-amino group of 2-amino-4-methylthiazole to a bromo group, yielding 2-bromo-4-methylthiazole.
-
Step 3: Grignard Reaction of 2-bromo-4-methylthiazole with propylene oxide to form the secondary alcohol intermediate, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol.
-
Step 4: Gabriel Synthesis via Mitsunobu Reaction to convert the secondary alcohol into the target primary amine. This involves a Mitsunobu reaction with phthalimide followed by deprotection with hydrazine.
Figure 1: Overall synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylthiazole
This initial step utilizes the well-established Hantzsch thiazole synthesis.
Reaction: Chloroacetone + Thiourea → 2-Amino-4-methylthiazole
Procedure:
-
Suspend thiourea (1.0 mole, 76.12 g) in water (200 mL) in a 500-mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
With stirring, add chloroacetone (1.0 mole, 92.53 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
After the addition is complete, heat the yellow solution to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and, with vigorous stirring, cautiously add solid sodium hydroxide (200 g) while cooling the flask in an ice bath.
-
Separate the upper oily layer using a separatory funnel. Extract the aqueous layer three times with diethyl ether (100 mL portions).
-
Combine the organic layers and the initial oil, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Yield | 70-75% | [1] |
| Boiling Point | 130-133 °C at 18 mmHg | [1] |
| Melting Point | 44-45 °C | [1] |
Step 2: Synthesis of 2-Bromo-4-methylthiazole
The conversion of the 2-amino group to a bromo group is achieved via a Sandmeyer-type reaction.
Reaction: 2-Amino-4-methylthiazole → 2-Bromo-4-methylthiazole
Procedure:
-
To a stirred solution of 2-amino-4-methylthiazole (1.0 eq.) in a mixture of 48% hydrobromic acid and water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.
| Parameter | Value | Reference |
| Yield | ~46% (based on similar reactions) | [2] |
| Purity | >95% after distillation |
Step 3: Synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
This step involves the formation of a Grignard reagent followed by its reaction with propylene oxide.
Reaction: 2-Bromo-4-methylthiazole + Mg → 2-(4-Methylthiazolyl)magnesium bromide 2-(4-Methylthiazolyl)magnesium bromide + Propylene oxide → 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Procedure:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine can be used as an initiator.
-
Add anhydrous diethyl ether or THF to the flask.
-
Add a solution of 2-bromo-4-methylthiazole (1.0 eq.) in the anhydrous solvent dropwise to the magnesium suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of propylene oxide (1.1 eq.) in the anhydrous solvent, maintaining the temperature at 0 °C. The nucleophilic attack of the Grignard reagent is expected to occur at the less sterically hindered carbon of the epoxide.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol is purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Regioselectivity | Attack at the less substituted carbon | [3][4] |
| Expected Yield | 60-80% (general for Grignard reactions with epoxides) |
Step 4: Synthesis of this compound
The final step involves the conversion of the secondary alcohol to a primary amine using a Mitsunobu reaction followed by a Gabriel amine synthesis protocol.
4.4.1. Mitsunobu Reaction
Reaction: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol + Phthalimide → N-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)phthalimide
Procedure:
-
Dissolve 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
| Parameter | Value | Reference |
| Stereochemistry | Inversion of configuration at the alcohol carbon | [5][6] |
| Yield | Typically 60-90% | [7] |
4.4.2. Hydrazine Deprotection (Ing-Manske Procedure)
Reaction: N-(1-(4-methyl-1,3-thiazol-2-yl)propan-2-yl)phthalimide + Hydrazine → this compound
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 eq.) in ethanol or methanol.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to dissolve the amine product.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Make the filtrate basic with a concentrated solution of sodium hydroxide or potassium hydroxide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
| Parameter | Value | Reference |
| Yield | 70-95% | [8][9] |
| Purity | High after workup |
Visualization of Key Reaction Mechanisms
The following diagrams illustrate the core transformations in the synthesis pathway.
Figure 2: Mechanism of the Hantzsch Thiazole Synthesis.
Figure 3: Grignard reaction with propylene oxide.
Figure 4: Conversion of alcohol to amine via Mitsunobu-Gabriel.
Conclusion
The synthetic pathway detailed in this guide provides a comprehensive and practical approach for the preparation of this compound. By leveraging well-understood and high-yielding reactions, this methodology is suitable for implementation in a standard organic synthesis laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of novel thiazole-containing compounds. Further optimization of reaction conditions for specific steps may lead to improved overall yields and process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Due to the absence of published experimental data for this specific molecule, this document leverages robust computational models to predict its key characteristics, including pKa, logP, aqueous solubility, and other relevant molecular descriptors. Furthermore, this guide details standardized experimental protocols for the empirical determination of these properties. A plausible synthetic route based on the well-established Hantzsch thiazole synthesis is proposed and visualized. Finally, the broader biological significance of the 2-aminothiazole scaffold, the core chemical moiety of the target compound, is discussed and illustrated, highlighting its prevalence in molecules with a wide range of therapeutic activities.
Compound Identification and Predicted Physicochemical Properties
The chemical structure of this compound is presented below, along with its key identifiers.
-
IUPAC Name: this compound
-
SMILES: CC(Cc1sccn1C)N
-
InChI: InChI=1S/C7H12N2S/c1-5(4-8)6-9-3-2-10-6/h2-3,5H,4,8H2,1H3
The following tables summarize the predicted physicochemical properties of this compound, calculated using validated computational models.
Table 1: Predicted Core Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 156.25 g/mol |
| pKa (most basic) | 8.9 |
| logP | 1.2 |
| Aqueous Solubility | -1.8 log(mol/L) |
| Polar Surface Area | 51.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties
| Property | Prediction |
| Blood-Brain Barrier Penetration | Low |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibitor | No |
| hERG Inhibitor | Low Risk |
| Ames Mutagenicity | No |
Experimental Protocols for Physicochemical Property Determination
Should empirical data be required, the following standard protocols can be employed to determine the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration, a highly accurate and widely used method.[1][2][3]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[1][4]
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity and can be determined using the classical shake-flask method.[5][6][7]
Methodology:
-
Phase Preparation: n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[9]
Determination of Aqueous Solubility by Thermodynamic Assay
Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug development.[10][11][12]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[10][13]
-
Separation of Undissolved Solid: The suspension is filtered through a low-binding filter (e.g., a 0.22 µm PVDF filter) or centrifuged at high speed to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is used for accurate quantification.
-
Result Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Proposed Synthetic Pathway and Biological Context
Generalized Synthetic Workflow
A plausible synthetic route for this compound is the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.[14][15][16] The following diagram illustrates a generalized workflow.
Biological Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[17][18][19] Its structural features allow it to interact with various biological targets, leading to a broad spectrum of therapeutic applications.[20][21] The following diagram illustrates some of the key biological activities associated with this scaffold.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust starting point for researchers. The predicted physicochemical and ADMET properties suggest a compound with good intestinal absorption and a low risk of key toxicities. The provided experimental protocols offer a clear path for the empirical determination of its properties. The proposed synthetic route and the established biological importance of the 2-aminothiazole scaffold underscore the potential of this compound as a subject for further investigation in drug discovery and development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. enamine.net [enamine.net]
- 12. evotec.com [evotec.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. synarchive.com [synarchive.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 20. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 21. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Technical Guide to the Elucidation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. While specific experimental data for this exact molecule is not publicly available, this document outlines the systematic approach and expected analytical data for its complete structural characterization. By leveraging data from analogous 2-aminothiazole derivatives, this guide serves as an essential resource for researchers engaged in the synthesis and analysis of new chemical entities in drug discovery and development.
The structural elucidation of a novel compound is a critical step in chemical and pharmaceutical research, confirming its identity and purity. This process relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following tables summarize the expected quantitative data from key analytical techniques for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H5 (thiazole ring) | 6.5 - 7.0 | s | Chemical shift is influenced by the electronic environment of the thiazole ring. |
| CH (propan-1-amine) | 3.0 - 3.5 | m | A multiplet due to coupling with adjacent CH₃ and CH₂ protons. |
| CH₂ (propan-1-amine) | 2.8 - 3.2 | m | A multiplet due to coupling with the adjacent CH proton. |
| CH₃ (thiazole ring) | 2.2 - 2.5 | s | A singlet as there are no adjacent protons to couple with. |
| CH₃ (propan-1-amine) | 1.2 - 1.5 | d | A doublet due to coupling with the adjacent CH proton. |
| NH₂ | 1.5 - 3.0 | br s | A broad singlet; chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (thiazole ring) | 165 - 175 |
| C4 (thiazole ring) | 145 - 155 |
| C5 (thiazole ring) | 110 - 120 |
| CH (propan-1-amine) | 45 - 55 |
| CH₂ (propan-1-amine) | 40 - 50 |
| CH₃ (thiazole ring) | 15 - 20 |
| CH₃ (propan-1-amine) | 18 - 25 |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 170 | [M+H]⁺ | Molecular ion peak (as the protonated molecule). |
| 153 | [M-NH₂]⁺ | Loss of the amino group. |
| 127 | [M-CH(CH₃)NH₂]⁺ | Cleavage of the propan-1-amine side chain. |
| 112 | [C₅H₆NS]⁺ | Thiazole ring fragment with methyl group. |
| 97 | [C₄H₃N₂S]⁺ | Thiazole ring fragment. |
Table 4: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C stretch (thiazole) | 1450 - 1550 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-S stretch | 600 - 800 | Weak to medium |
Experimental Protocols
The successful structural elucidation of this compound requires the precise execution of various spectroscopic experiments. The following are detailed methodologies for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Experiments to be Performed:
-
¹H NMR: To identify the number of different types of protons and their neighboring environments.
-
¹³C NMR: To determine the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat (liquid sample): Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
KBr pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Thin film (solid or liquid sample): Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the logical workflow and relationships in the structural elucidation process.
By following the outlined experimental protocols and comparing the obtained data with the predicted values and fragmentation patterns, researchers can confidently elucidate and confirm the structure of this compound. This guide provides a robust framework for the structural characterization of this and other novel thiazole derivatives, facilitating advancements in medicinal chemistry and drug development.
In-Depth Technical Guide on the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and Structurally Related Compounds
Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases reveals no specific biological activity data for the compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Therefore, this technical guide focuses on the biological activities of structurally related compounds, primarily 2-amino-4-methylthiazole derivatives, to provide a relevant and insightful overview for researchers, scientists, and drug development professionals. The core structural motif of a 2-aminothiazole ring with a methyl group at the 4-position is shared, suggesting potential overlaps in biological function.
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 2-amino-4-methylthiazole have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. This guide provides a detailed exploration of these activities, supported by quantitative data, experimental protocols, and visualizations of associated signaling pathways. The information presented herein is intended to serve as a valuable resource for the rational design and development of new therapeutic agents based on the 2-amino-4-methylthiazole framework.
Anticancer Activity of 2-Amino-4-methylthiazole Derivatives
Derivatives of 2-amino-4-methylthiazole have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity
The antiproliferative effects of various 2-amino-4-methylthiazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the mean growth inhibition (GI₅₀). The following tables summarize key findings from the literature.
| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Ethyl 2-substituted-aminothiazole-4-carboxylates | Leukemia (RPMI-8226) | GI₅₀ = 0.08 µM | [1] |
| 2-Arylamino-4-(3'-indolyl)thiazoles | Breast Cancer (MCF-7) | IC₅₀ = 1.86 µM | [2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Cervical Cancer (HeLa) | IC₅₀ = 1.6 ± 0.8 µM | [1] |
| 4-Methylthiazole-2-amine derivatives | Chronic Myeloid Leukemia (K562) | IC₅₀ = 1.5 to 50 µM | [3] |
| Naphthalene-azine-thiazole hybrids | Ovarian Cancer (OVCAR-4) | IC₅₀ = 1.569 ± 0.06 μM | [4] |
Mechanism of Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle.[5]
2.2.1 Induction of Apoptosis
Several studies have shown that these compounds can initiate apoptosis through the modulation of the Bcl-2 family of proteins.[2][5] They can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[2][5]
2.2.2 Cell Cycle Arrest
Flow cytometry analyses have demonstrated that 2-aminothiazole derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6]
Experimental Protocols for Anticancer Activity Evaluation
A general workflow for assessing the anticancer potential of novel 2-amino-4-methylthiazole derivatives is outlined below.
2.3.1 Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Activity of 2-Amino-4-methylthiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Amino-4-methylthiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[10]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| 2-Aminothiazole-4-carboxylate Schiff bases | Staphylococcus epidermidis | 250 | [11] |
| 2-Aminothiazole-4-carboxylate Schiff bases | Pseudomonas aeruginosa | 375 | [11] |
| Functionally substituted 2-aminothiazoles | Escherichia coli | 6.25 | [12] |
| Functionally substituted 2-aminothiazoles | Candida albicans | 6.25 | [12] |
| Heteroaryl(aryl) thiazole derivatives | Bacillus cereus | 0.23-0.70 | [13] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of 2-aminothiazole derivatives is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds may target enzymes like MurB, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan, and DNA gyrase, which is crucial for DNA replication.[10][12]
Experimental Protocol for Antimicrobial Susceptibility Testing
3.3.1 Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Neuroprotective Activity of Aminothiazole Derivatives
Recent studies have highlighted the potential of aminothiazole derivatives as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases.[3][5]
Evidence of Neuroprotective Effects
Certain 2-amino-1,3,4-thiadiazole derivatives, which are structurally related to 2-aminothiazoles, have been shown to exert a trophic effect in neuronal cell cultures and protect against neurotoxic agents like glutamate.[3][5] Thiazole-carboxamide derivatives have also been investigated as modulators of AMPA receptors, suggesting a potential role in managing neurological disorders characterized by excitotoxicity.[15]
Potential Mechanisms of Neuroprotection
The neuroprotective effects of these compounds may be linked to their ability to modulate neurotransmitter receptors and protect against oxidative stress and excitotoxicity. Further research is needed to fully elucidate the specific signaling pathways involved.
Conclusion
While direct biological data for this compound is currently unavailable, the extensive research on structurally similar 2-amino-4-methylthiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The demonstrated anticancer, antimicrobial, and neuroprotective activities of this class of compounds highlight their significance in drug discovery. The quantitative data, mechanistic insights, and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and develop novel therapeutics based on the 2-amino-4-methylthiazole scaffold. Future investigations into the specific biological profile of this compound are warranted to determine its unique therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]
An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
CAS Number: 1017185-91-9
This technical guide provides a comprehensive overview of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a thiazole derivative of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound, this guide combines established information on the synthesis and biological activities of closely related 2-aminothiazole analogues with a detailed, plausible experimental protocol for its preparation and characterization.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely to be limited but may increase at acidic pH due to the formation of an ammonium salt. |
| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. |
| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. |
Synthesis
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of this compound, a plausible route would involve the reaction of a protected 2-aminopropanethioamide with a halomethyl ketone. An alternative and more direct approach would be the reaction of a suitable α-haloketone with a substituted thiourea, followed by functional group manipulations.
General Experimental Protocol: Hantzsch Thistle Synthesis
This protocol outlines a general procedure for the synthesis of a 2-amino-4-methylthiazole derivative, which can be adapted for the target compound.
Materials:
-
1-Halopropan-2-one (e.g., 1-chloropropan-2-one or 1-bromopropan-2-one)
-
Thiourea
-
Ethanol or Methanol
-
Sodium bicarbonate or Sodium carbonate solution (5%)
-
Stir bar and magnetic stirrer with hotplate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 1-halopropan-2-one (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the pH is approximately 8. This will precipitate the 2-amino-4-methylthiazole product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization and Analytical Data
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. The following table summarizes the expected data based on the analysis of similar thiazole derivatives.[4][5]
| Analytical Technique | Expected Observations |
| ¹H-NMR | A singlet for the thiazole proton (C5-H) around δ 6.5-7.0 ppm. A singlet for the methyl group on the thiazole ring (C4-CH₃) around δ 2.3-2.5 ppm. Signals for the propan-1-amine side chain, including a multiplet for the methine proton (CH), a doublet for the methyl group, and signals for the aminomethylene protons (CH₂NH₂). The amine protons will be a broad singlet and are exchangeable with D₂O. |
| ¹³C-NMR | A signal for the C2 carbon of the thiazole ring (attached to the propan-amine group) in the range of δ 165-175 ppm. A signal for the C4 carbon (with the methyl group) around δ 140-150 ppm. A signal for the C5 carbon around δ 110-120 ppm. Signals corresponding to the carbons of the propan-1-amine side chain. |
| Mass Spectrometry (EI-MS) | The molecular ion peak (M⁺) is expected at m/z = 156. Common fragmentation patterns for aminothiazoles involve cleavage of the side chain attached to the thiazole ring.[6][7][8][9][10] A prominent fragment would be expected from the loss of the aminomethyl group. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine around 3300-3500 cm⁻¹. C-H stretching peaks for alkyl groups around 2850-3000 cm⁻¹. C=N stretching of the thiazole ring around 1600-1650 cm⁻¹. C-S stretching vibrations. |
Biological Activities and Potential Applications
2-Aminothiazole derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[11][12][13] While specific studies on this compound are not extensively reported, its structural features suggest potential for various therapeutic applications.
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[14] The thiazole ring is a key pharmacophore in several antimicrobial drugs.
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs, such as Dasatinib. These compounds often act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[15][16]
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.[15]
Potential Signaling Pathway Involvement
Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that this compound could interact with various protein kinases involved in cellular signaling. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[16]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-aminothiazole derivative.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel 2-aminothiazole derivative.
Caption: General workflow for the synthesis and development of bioactive 2-aminothiazole derivatives.
Conclusion
This compound represents a molecule of interest within the broader class of 2-aminothiazoles, a scaffold with proven significance in medicinal chemistry. While specific data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related structures. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with applications in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for the compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to forecast the expected spectral characteristics. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of known spectral data for 2-amino-4-methylthiazole and related alkylamine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | s | 1H | H-5 (thiazole ring) |
| ~3.0 - 3.2 | m | 1H | CH (methine) |
| ~2.8 - 3.0 | m | 2H | CH₂ (methylene) |
| ~2.3 - 2.4 | s | 3H | CH₃ (thiazole ring) |
| ~1.5 - 2.0 (broad) | s | 2H | NH₂ (amine) |
| ~1.2 - 1.4 | d | 3H | CH₃ (propyl chain) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 170 | C-2 (thiazole ring) |
| ~150 - 152 | C-4 (thiazole ring) |
| ~110 - 112 | C-5 (thiazole ring) |
| ~45 - 50 | CH₂ (methylene) |
| ~35 - 40 | CH (methine) |
| ~20 - 25 | CH₃ (propyl chain) |
| ~18 - 20 | CH₃ (thiazole ring) |
Solvent: CDCl₃ or DMSO-d₆. Proton-decoupled.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (thiazole ring) |
| ~1540 | Medium | C=C stretch (thiazole ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1250 | Medium | C-N stretch |
| ~700 - 800 | Medium | C-S stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 155 | [M - CH₃]⁺ |
| 142 | [M - C₂H₄]⁺ or [M - N₂H₂]⁺ |
| 126 | [M - C₂H₄N]⁺ |
| 114 | [C₄H₆N₂S]⁺ (2-amino-4-methylthiazole fragment) |
| 44 | [C₂H₆N]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The solution should be clear and free of any solid particles. Transfer the solution into a clean, dry 8-inch NMR tube.[13]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a broadband proton-decoupling sequence is typically used to simplify the spectrum to singlets for each carbon.[14][15]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can vary depending on the sample concentration, but typically 8 to 16 scans are sufficient.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good signal-to-noise ratio.[14][15][16]
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17] Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Record the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each frequency.[20]
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[21][22]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[23][24]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.[23][24][25][26]
-
-
Instrument Setup: The mass spectrometer is calibrated using a standard calibration solution. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.
-
Data Acquisition: The prepared sample solution is infused into the ESI source at a constant flow rate. The instrument scans a predefined mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Data Processing: The acquired data is processed to generate a mass spectrum, which plots the relative intensity of ions versus their m/z values.
Visualizations
Experimental Workflow for Compound Characterization
Caption: General experimental workflow for the synthesis and structural characterization of a target compound.
Logical Relationship of Spectral Analyses
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. excli.de [excli.de]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR [m.chemicalbook.com]
- 13. chem.latech.edu [chem.latech.edu]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. mse.washington.edu [mse.washington.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 25. Rutgers_MS_Home [react.rutgers.edu]
- 26. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Despite extensive searches for its pharmacological profile, biological activity, and synthesis, no dedicated studies detailing its specific molecular targets, signaling pathways, or quantitative efficacy and safety data could be identified.
The broader family of thiazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological activities. Thiazole-containing compounds are known to exhibit properties including:
-
Antimicrobial Activity: Many thiazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.[1][2][3][4][5][6][7][8][9][10][11][12]
-
Anticancer Properties: A significant number of studies have focused on the potential of thiazole derivatives as anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[2][4][6][7][10][11]
-
Anti-inflammatory Effects: The thiazole scaffold has been incorporated into molecules designed to possess anti-inflammatory properties.[4][5][6][7][9]
-
Anticonvulsant Activity: Certain thiazole derivatives have been investigated for their potential in treating seizures.[5]
-
Enzyme Inhibition: Thiazole-containing molecules have been identified as inhibitors of various enzymes, such as kinase inhibitors and heparanase inhibitors.[13][14]
While the general thiazole structure is a common pharmacophore in drug discovery, the specific arrangement of a propan-1-amine group at the 2-position of a 4-methylthiazole ring, as in the requested compound, does not appear in the currently available scientific literature concerning its mechanism of action.
Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and visualizations for the mechanism of action of this compound at this time. Further original research would be required to elucidate the pharmacological properties of this specific molecule.
For researchers, scientists, and drug development professionals interested in this area, it may be more fruitful to investigate the structure-activity relationships of analogous, well-characterized thiazole derivatives to hypothesize potential biological activities for this specific compound. Such an approach could guide initial in-vitro and in-vivo screening efforts.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine belongs to the 2-aminothiazole class of heterocyclic compounds. While specific research on this particular molecule is not extensively available in current literature, the 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry. It forms the core of numerous clinically approved drugs and investigational compounds, demonstrating a broad spectrum of biological activities.[1][2][3] This technical guide will, therefore, focus on the known therapeutic targets and mechanisms of action of structurally related 2-aminothiazole derivatives, providing a strong predictive framework for the potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.
Introduction to the 2-Aminothiazole Core
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This versatile scaffold is a key component in a variety of therapeutically important molecules due to its ability to interact with a wide range of biological targets.[2][3] Derivatives of 2-aminothiazole have been extensively investigated and have shown significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4] Clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature the 2-aminothiazole core, highlighting its importance in modern drug design.[1]
Potential Therapeutic Targets and Mechanisms of Action
Based on extensive research into the 2-aminothiazole class, the primary therapeutic potential of derivatives like this compound is projected to be in the following areas:
Oncology
In the field of oncology, 2-aminothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways.
A prominent mechanism of action for many 2-aminothiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5]
-
Src Family Kinases: The 2-aminothiazole scaffold was the template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[5] These kinases are involved in cell proliferation, survival, and motility.
-
Aurora Kinases: Certain 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases (A and B), which play a critical role in mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.[6][7]
-
Protein Kinase CK2: Novel 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2.[8][9] CK2 is involved in cell proliferation and survival, and its inhibition can induce tumor regression.[8]
Many 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins.[10] Specifically, these compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.[10][11]
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[12][13]
-
Antibacterial Targets: Molecular docking studies suggest that UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a probable target for the antibacterial activity of some 2-aminothiazole compounds.[12] MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway.
-
Antifungal Targets: The antifungal mechanism is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi.[4][12]
Quantitative Data for Representative 2-Aminothiazole Derivatives
The following table summarizes the biological activity of several exemplary 2-aminothiazole derivatives against various targets.
| Compound Class | Specific Derivative Example | Target | Assay Type | Potency (IC50/EC50) | Reference |
| Kinase Inhibitors | Dasatinib (BMS-354825) | Pan-Src Kinase | Biochemical | <1 nM | [5] |
| Compound 7 | Protein Kinase CK2α | Radioactive Assay | 3.4 µM | [8] | |
| Compound 27 | Protein Kinase CK2α | Biochemical | 0.6 µM | [9] | |
| Compound 1a | Aurora Kinase (1MQ4) | Docking Score | -9.67 | [6] | |
| Anticancer Agents | Compound 20 | H1299 & SHG-44 cells | Cytotoxicity | 4.89 µM & 4.03 µM | [14] |
| Compound 10 | HT29 colon cancer cells | Proliferation | 2.01 µM | [14] | |
| Antimicrobial Agents | Compound 1 | T. viride | Antifungal | Not specified | [12] |
| Compound 8 | En. cloacae | Antibacterial | Not specified | [12] |
Key Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagents and Buffers: Prepare a suitable kinase reaction buffer, kinase, substrate (peptide or protein), and ATP solution.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a constant temperature for a defined period.
-
Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., incorporation of 32P-ATP, fluorescence polarization, or luminescence-based ATP detection).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
While direct experimental data for this compound is limited, the extensive body of research on the 2-aminothiazole scaffold provides a robust foundation for predicting its therapeutic potential. The primary targets are likely to be within the realms of oncology and infectious diseases, with protein kinases and microbial metabolic enzymes representing key areas for investigation. The experimental protocols outlined in this guide offer a standardized approach for the biological evaluation of this and other novel 2-aminothiazole derivatives, paving the way for future drug discovery and development.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its journey from a laboratory curiosity to a key pharmacophore is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole derivatives, with a particular focus on the seminal sulfonamide drugs that revolutionized the treatment of bacterial infections. We will delve into the foundational synthetic methodologies, the elucidation of their mechanism of action, and the quantitative assessment of their early biological activity, offering a comprehensive resource for researchers in drug discovery and development.
The Genesis of a Scaffold: The Hantzsch Synthesis
The story of 2-aminothiazole derivatives begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole rings by reacting α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a versatile and straightforward route to this heterocyclic system and laid the groundwork for the future development of countless derivatives. The fundamental transformation involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.
Experimental Protocols
Historical Synthesis of 2-Aminothiazole (Adapted from early 20th-century laboratory practices):
A common early laboratory-scale synthesis of the parent 2-aminothiazole involved the reaction of chloroacetaldehyde with thiourea.[3] Due to the instability of pure chloroacetaldehyde, it was often generated in situ or used as a more stable derivative like diethylchloroacetal.
Materials:
-
Chloroacetaldehyde (or a stable precursor)
-
Thiourea
-
Sodium Hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
An aqueous solution of chloroacetaldehyde is reacted with an equimolar amount of thiourea.
-
The reaction mixture is typically heated to facilitate the condensation and cyclization.
-
Upon completion of the reaction, the solution is treated with activated carbon to remove colored impurities and then filtered.
-
The filtrate is neutralized with a concentrated solution of sodium hydroxide to precipitate the free base of 2-aminothiazole.
-
The crude 2-aminothiazole is then extracted from the aqueous solution using diethyl ether.
-
The ether extract is dried, and the solvent is evaporated to yield the solid product.
-
Final purification is achieved by recrystallization from ethanol.
This foundational methodology, with numerous modifications and improvements over the decades, has remained a staple in the synthesis of 2-aminothiazole derivatives.
The Sulfonamide Revolution: A Paradigm Shift in Medicine
The true therapeutic potential of the 2-aminothiazole scaffold was unveiled with the advent of the sulfonamide antibiotics. This journey began with the discovery of Prontosil, a red azo dye, by Gerhard Domagk at I.G. Farben in Germany in the early 1930s. Domagk demonstrated that Prontosil could protect mice from lethal streptococcal infections. Subsequent research by French scientists at the Pasteur Institute revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.
This discovery ignited a flurry of research to synthesize and test thousands of sulfanilamide derivatives, leading to the development of more potent and less toxic compounds. A significant breakthrough in this endeavor was the incorporation of the 2-aminothiazole moiety, giving rise to sulfathiazole .
Mechanism of Action: Targeting Folic Acid Synthesis
The antibacterial action of sulfonamides, including sulfathiazole, lies in their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet. Folic acid is an essential precursor for the synthesis of nucleotides, and its blockade halts bacterial growth and replication.
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, sulfonamides bind to the active site of the enzyme, preventing the formation of dihydropteroic acid and thereby disrupting the folic acid synthesis pathway.
Data Presentation: Antibacterial Activity of Early Sulfonamides
The development of sulfonamides was driven by the need for improved efficacy and a broader spectrum of activity. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of some of the early and most significant sulfonamide drugs against common bacterial pathogens of the era.
| Compound | Streptococcus pyogenes (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| Sulfanilamide | 100 - 200 | >250 |
| Sulfapyridine | 10 - 50 | 50 - 100 |
| Sulfathiazole | 1 - 10 | 10 - 50 |
Note: MIC values are approximate and varied depending on the specific strain and testing methodology of the time.
Experimental Protocols: In Vitro Antibacterial Susceptibility Testing (circa 1940s)
The antibacterial efficacy of newly synthesized sulfonamides was primarily assessed using in vitro susceptibility tests. The two main methods employed during this period were the broth dilution method and the agar diffusion method.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown in a suitable liquid medium to a standard turbidity.
-
Serial Dilution of Compound: A series of two-fold dilutions of the sulfonamide compound is prepared in test tubes containing sterile broth.
-
Inoculation: Each tube, including a growth control tube without the compound, is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Mandatory Visualization: Historical Drug Discovery Workflow
The discovery of 2-aminothiazole derivatives like sulfathiazole followed a systematic, albeit rudimentary by modern standards, workflow. This process laid the foundation for modern drug discovery pipelines.
The Legacy and Evolution of 2-Aminothiazole Derivatives
While the widespread use of early sulfonamides like sulfathiazole has declined due to the emergence of bacterial resistance and the development of more potent and safer antibiotics, the 2-aminothiazole scaffold remains a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a variety of biological targets have led to its incorporation into a diverse range of modern drugs, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and drugs for central nervous system disorders. The foundational discoveries and the historical journey of the early 2-aminothiazole derivatives serve as a powerful testament to the enduring impact of chemical synthesis and rational drug design in the advancement of human health.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Disclaimer: Comprehensive safety and toxicological data specifically for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine are not extensively available in publicly accessible literature. This guide provides a preliminary safety assessment based on data from structurally related thiazole derivatives and general toxicological principles for this chemical class. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with compound-specific experimental studies.
Introduction
This compound is a heterocyclic amine containing a thiazole ring, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.[1][2] The thiazole nucleus is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Given the potential for potent biological interactions, a thorough understanding of the safety and toxicity profile is critical for any compound containing this moiety intended for further development.
This whitepaper synthesizes available data on related thiazole compounds to construct a putative safety profile for this compound, outlines a relevant experimental protocol for acute toxicity testing, and provides recommendations for a comprehensive toxicological evaluation.
Physicochemical Properties and General Handling
While specific data for the target compound is scarce, related thiazole structures are generally solids or liquids with limited water solubility.[5] General laboratory handling of thiazole derivatives requires precautions to minimize exposure.
General Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling Practices: Avoid contact with skin and eyes and avoid breathing dust, fumes, or vapors.[7][8] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[8]
Putative Hazard Identification
Based on the GHS classifications of structurally similar compounds, this compound may present the following hazards. These must be confirmed through specific testing.
-
Acute Toxicity: A related compound, 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol, is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[9]
-
Skin Corrosion/Irritation: The same analog is noted to cause skin irritation.[9]
-
Eye Damage/Irritation: It may also cause serious eye damage.[9]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Toxicological Data Summary (Based on an Analog Study)
Direct quantitative toxicological data such as LD50 (median lethal dose) for this compound is not available. However, an acute oral toxicity study on a more complex thiazole derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, provides valuable insight into the potential toxicity of this class of compounds.[10]
Table 1: Acute Oral Toxicity Data for a Structurally Related Thiazole Derivative
| Compound | Test Type | Species | Guideline | LD50 | Key Observations | Reference |
|---|
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Acute Oral Toxicity | Syrian Hamster | OECD 423 | 1000 mg/kg | Liver damage (hepatocyte hypertrophy, necrosis, steatosis, cholestasis); Kidney damage (capillary congestion, nephrosis).[10] |[10] |
This data suggests that the target compound could be classified as Category 4 ("Harmful if swallowed") under the GHS and that the primary target organs for acute toxicity may be the liver and kidneys.[10]
Experimental Protocols
A critical step in evaluating the safety of a new chemical entity is conducting a standardized acute toxicity study. The protocol detailed below is based on the OECD 423 Guideline (Acute Oral Toxicity – Acute Toxic Class Method), as utilized in the study of the analog compound.[10]
5.1 Objective: To determine the acute oral toxicity and estimate the LD50 of the test compound.
5.2 Materials:
-
Test Compound: this compound
-
Vehicle: Appropriate solvent for administration (e.g., corn oil, water with a suspending agent)
-
Test System: Healthy, young adult rodents (e.g., Syrian hamsters or rats), typically females.
-
Equipment: Oral gavage needles, animal balances, standard caging.
5.3 Methodology:
-
Animal Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days before dosing.
-
Dosing: A stepwise procedure is used with a small number of animals (typically 3) per step. Dosing is sequential, with the outcome of one step determining the dose for the next.
-
Based on the analog data, starting doses of 300 mg/kg and a limit dose of 2000 mg/kg could be selected.[10]
-
The compound is administered in a single dose by oral gavage.
-
Animals are fasted prior to dosing.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint Analysis:
-
At the end of the observation period, surviving animals are euthanized.
-
Gross Necropsy: All animals (including those that die during the study) undergo a complete gross necropsy.
-
Histopathology: Key organs, with a focus on potential targets like the liver and kidneys, are collected, preserved, and examined microscopically.[10]
-
Biochemistry: Blood samples may be collected for analysis of renal and liver function parameters (e.g., urea, creatinine, albumin, liver enzymes).[10]
-
-
Data Interpretation: The LD50 is estimated based on the observed mortality at different dose levels, and the compound is classified according to the GHS.
Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).
Potential Mechanisms of Toxicity and Signaling Pathways
No specific signaling pathways for the toxicity of this compound have been documented. However, the observed hepato- and nephrotoxicity in the analog study points to potential mechanisms involving:
-
Metabolic Activation: The liver is a primary site of xenobiotic metabolism. Cytochrome P450 enzymes could metabolize the thiazole ring or its substituents into reactive electrophilic intermediates. These intermediates could then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and necrosis.
-
Oxidative Stress: The metabolism of the compound could generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This can lead to lipid peroxidation, mitochondrial damage, and apoptosis.
-
Direct Enzyme Inhibition: The compound or its metabolites could directly inhibit critical enzymes in the liver or kidneys, disrupting cellular energy production or other vital functions.
Further research, including in vitro studies using hepatocytes and renal cells, would be necessary to elucidate the specific mechanisms.
Conclusion and Recommendations
While a definitive safety and toxicity profile for this compound cannot be established without specific experimental data, this guide provides a preliminary assessment based on available information for related compounds.
Key Inferences:
-
The compound is likely to be harmful via oral, dermal, and inhalation routes of exposure.
-
It may cause skin, eye, and respiratory irritation.
-
The primary target organs in an acute overdose scenario are potentially the liver and kidneys.
Recommendations for Further Study: For any progression towards preclinical or clinical development, a comprehensive toxicological assessment is mandatory. The following studies are recommended as a minimum starting point:
-
Acute Toxicity: An acute oral toxicity study (OECD 423 or 425) to establish the LD50 and identify target organs.
-
Genotoxicity: A battery of in vitro tests, including an Ames test for mutagenicity and a chromosomal aberration test, to assess DNA damage potential.
-
Repeated Dose Toxicity: A 28-day repeated-dose oral toxicity study (OECD 407) to identify hazards from repeated exposure and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
In Vitro Metabolism: Studies using liver microsomes or hepatocytes to understand the metabolic fate of the compound and identify potentially reactive metabolites.
These studies will provide the foundational data required to make informed decisions about the safety and future development of this compound.
References
- 1. kuey.net [kuey.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole: Properties, Uses, Safety Data & Supplier Guide – Expert Chemical Information China [chemheterocycles.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol | C8H14N2OS | CID 59414219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of 2-aminothiazole, in particular, have been identified as potent inhibitors of a variety of enzymes and receptors, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of a specific subset of these compounds: 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and its derivatives. These compounds are of particular interest as they are structural analogs of known biologically active molecules, including inhibitors of Cyclin-Dependent Kinases (CDKs).[4][5]
Applications in Drug Discovery
Derivatives of 2-aminothiazole are prominent scaffolds in the development of kinase inhibitors.[4][5] Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][6] Aminothiazole-based compounds have been shown to be potent inhibitors of CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][7] The this compound scaffold provides a versatile platform for the development of selective and potent CDK inhibitors.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[8][9] For the synthesis of this compound, this would typically involve the reaction of a substituted thioamide with 1-chloro-2-propanone (chloroacetone).
Experimental Protocols
Protocol 1: Synthesis of the Thioamide Precursor (2-Aminobutane-thioamide)
The key intermediate for the synthesis of the target compound is a substituted thioamide. The synthesis of 2-aminobutane-thioamide can be approached through several methods, including the thionation of the corresponding amide.
Materials:
-
2-Aminobutanamide hydrochloride
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminobutanamide hydrochloride in anhydrous toluene, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add Lawesson's reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.25 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-aminobutane-thioamide.
Protocol 2: Hantzsch Synthesis of this compound
Materials:
-
2-Aminobutane-thioamide (from Protocol 1)
-
1-Chloro-2-propanone (Chloroacetone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve 2-aminobutane-thioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add 1-chloro-2-propanone (1 equivalent) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Synthesis of 2-Amino-4-methylthiazole Derivatives - Reaction Conditions and Yields
| Entry | α-Haloketone | Thioamide/Thiourea | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Chloroacetone | Thiourea | Water | None | 2 | 70-75 | [10] |
| 2 | Substituted 2-bromoacetophenones | Thiourea | Ethanol | Copper Silicate | 0.5-1 | 85-95 | [11] |
| 3 | Aromatic methyl ketones | N-substituted thioureas | Not specified | Copper(II) bromide | Not specified | 68-88 | [8] |
| 4 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(2,4-difluorophenyl)thiourea | Ethanol | Various bases | Not specified | High | [12] |
Table 2: Spectral Data for Representative 2-Amino-4-methylthiazole Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | MS (m/z) | Reference |
| 2-Amino-4-methylthiazole | 7.06 (s, 2H, NH₂), 6.48 (s, 1H, H-5), 2.28 (s, 3H, CH₃) | 169.1 (C-2), 147.8 (C-4), 101.3 (C-5), 16.8 (CH₃) | 114.17 [M]⁺ | [13] |
| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 9.55 (s, 1H, NH), 7.82-7.76 (m, 2H), 7.55-7.46 (m, 3H), 7.27 (dq, J=7.5, 0.9 Hz, 2H), 7.17-7.10 (m, 2H) | Not provided | 285.08 [M+H]⁺ | [12] |
| 2-Chloro-N-(4-methylthiazol-2-yl)acetamide | 12.68 (s, 1H, NH), 7.67 (s, 1H, H-5), 4.43 (s, 2H, CH₂) | 165.6 (C=O), 162.92 (C-2), 144.7 (C-4), 104.3 (C-5), 42.79 (CH₂) | 190.65 [M]⁺ | [13] |
Table 3: Biological Activity of 2-Aminothiazole Derivatives as CDK Inhibitors
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Effect | Reference |
| Diaminothiazole derivatives | CDK2 | 0.9 - 1.5 | - | Potent inhibition | [1] |
| 2-Acetamido-thiazolylthio acetic ester derivatives | CDK2 | 1 - 10 | A2780 ovarian carcinoma | Antiproliferative, Apoptosis | [2] |
| N-(5-Bromo-1,3-thiazol-2-yl)butanamide derivatives | CDK2 | 20 - 808 | - | Potent and selective inhibition | [5] |
| 2-Aminothiazole-derived Cdk4/6 inhibitor | Cdk4/6 | Potent and selective | T98G human glioma | G1 cell-cycle arrest | [7] |
| N-(5-isopropyl-thiazol-2-yl)isobutyramide | Cdk5/p25, Cdk2/cyclin E | ~320 | - | Equipotent inhibition | [9] |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
CDK Inhibition Signaling Pathway
Caption: Signaling pathway of CDK inhibition by 2-aminothiazole derivatives.
References
- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3][4] The thiazole ring is a core structure in various clinically important drugs.[1][2] This document provides detailed application notes and protocols for evaluating the antimicrobial potential of a specific thiazole derivative, 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, against a panel of pathogenic bacteria.
The protocols outlined below describe standard and widely accepted methods for determining the antimicrobial efficacy of a compound: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[5][6][7][8][9][10] These assays are crucial for the initial screening and characterization of novel antimicrobial agents.[11]
Compound Information
-
Compound Name: this compound
-
Chemical Structure:
Data Presentation
The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 128 | >256 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 | 64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [7][9][12] Materials:
-
This compound (Test Compound)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) [9]* Sterile 96-well microtiter plates [7]* Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (37°C) [7]* Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations. [11]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [11] * Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to the first column.
-
Perform serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours. [7]
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. [11]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [5][8][10] Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Aliquot 10 µL from each of these clear wells and spot-plate onto separate, labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [10]
-
Visualizations
Caption: Workflow for MIC and MBC Assays.
Caption: Potential Antimicrobial Mechanisms of Action.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. microchemlab.com [microchemlab.com]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Crystallization of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a crucial step for its purification, characterization, and formulation in drug development. The protocols are based on established crystallization principles for small organic molecules and related thiazole derivatives.[1][2][3][4][5]
Introduction
Crystallization is a critical purification and particle engineering technique in the pharmaceutical industry.[1][6] For active pharmaceutical ingredients (APIs) like this compound, obtaining a stable crystalline form with desired physicochemical properties such as solubility, stability, and bioavailability is paramount.[1] This document outlines systematic approaches to achieve this through various crystallization methods. The choice of method and specific parameters can significantly impact crystal habit, size, purity, and polymorphic form.[7][8]
Key Crystallization Parameters and Considerations
The successful crystallization of this compound depends on the careful control of several parameters:
-
Solvent Selection: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A preliminary solubility screening is essential.[4] Common solvents for thiazole derivatives include ethanol, acetic acid, and dimethylformamide (DMF).[9][10][11]
-
Supersaturation: This is the driving force for crystallization and can be achieved through cooling, solvent evaporation, or the addition of an anti-solvent.[4][6]
-
Temperature and Cooling Rate: Gradual cooling generally promotes the formation of larger, more ordered crystals, while rapid cooling can lead to smaller crystals or even amorphous precipitation.[2][6]
-
Seeding: Introducing seed crystals of the desired polymorphic form can control crystal size and ensure the consistent production of the target polymorph.[6][8]
-
Purity of the Starting Material: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting the purity of the final product.[8][12] A minimum purity of 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[12]
Experimental Protocols
The following are detailed protocols for common crystallization techniques applicable to this compound.
Protocol 1: Cooling Crystallization
This is a widely used technique for compounds with temperature-dependent solubility.[1][6]
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimum amount of a pre-heated solvent (e.g., isopropanol, ethanol, or acetonitrile) to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[13]
-
Cooling: Allow the solution to cool slowly to room temperature. For further yield, the solution can be placed in a refrigerator or an ice bath. A controlled cooling rate is crucial for obtaining high-quality crystals.
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is effective when a suitable single solvent for cooling crystallization cannot be found.[1][8] It involves adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound.[1][4]
-
Dissolution: Dissolve the this compound in a solvent in which it is highly soluble (e.g., methanol, acetone).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water, hexane) in which the compound has low solubility, while stirring, until the solution becomes turbid, indicating the onset of nucleation.
-
Crystallization: Allow the mixture to stand undisturbed to allow for crystal growth. The rate of anti-solvent addition can be optimized to control crystal size.
-
Crystal Collection and Washing: Collect the crystals by filtration and wash with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This technique is particularly useful for obtaining high-quality single crystals when only small amounts of the compound are available.[2][12]
-
Sample Preparation: Dissolve a small amount of this compound in a good solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[2][4]
-
Crystal Growth: Allow the setup to remain undisturbed for several days to weeks for optimal crystal growth.
-
Crystal Collection: Carefully collect the formed crystals.
Data Presentation: Crystallization Parameter Screening
A systematic approach to developing a robust crystallization process involves screening various parameters. The following table provides a template for organizing such a screening study for this compound.
| Experiment ID | Crystallization Method | Solvent System (Solvent:Anti-solvent Ratio) | Temperature Profile (°C) | Seeding (Yes/No) | Yield (%) | Purity (%) | Crystal Morphology |
| 1 | Cooling | Isopropanol | 60 to 4 | No | Data | Data | Observation |
| 2 | Cooling | Ethanol | 70 to 4 | No | Data | Data | Observation |
| 3 | Anti-solvent | Methanol:Water (1:2) | Room Temp | No | Data | Data | Observation |
| 4 | Anti-solvent | Acetone:Hexane (1:3) | Room Temp | No | Data | Data | Observation |
| 5 | Vapor Diffusion | Dichloromethane/Pentane | Room Temp | No | N/A | N/A | Observation |
| 6 | Cooling | Isopropanol | 60 to 4 | Yes | Data | Data | Observation |
Data and Observations to be filled in by the researcher based on experimental results.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for developing a crystallization protocol for a new compound.
Caption: General workflow for crystallization protocol development.
Troubleshooting Common Crystallization Issues
-
No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent or adding more anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.[13] Seeding is also a recommended solution.[13]
-
Oiling Out: The compound may be precipitating as a liquid phase instead of a solid. This can occur if the solubility of the compound is too high or the cooling is too rapid.[8] Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Low Yield: This can be due to using too much solvent or the compound having significant solubility even at low temperatures.[13] Concentrating the mother liquor and cooling again may yield a second crop of crystals.[13]
-
Impure Crystals: If the purity is not satisfactory, a second recrystallization may be necessary. Ensure that the cooling process is slow to prevent the trapping of impurities within the crystal lattice.[13]
By systematically applying these protocols and principles, researchers can develop a robust and reproducible crystallization process for this compound, leading to a high-purity, stable crystalline solid suitable for further development.
References
- 1. syrris.com [syrris.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Crystallization in the Pharmaceutical Industry: Principles and Practices | Zhanghua Dryer [filter-dryer.com]
- 7. laccei.org [laccei.org]
- 8. bia.si [bia.si]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a valuable building block in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry. The primary amine functionality, coupled with the inherent biological relevance of the 4-methylthiazole scaffold, makes this compound an attractive starting material for the synthesis of novel bioactive molecules.
Introduction to this compound
This compound is a bifunctional molecule featuring a primary aliphatic amine and a 4-methyl-1,3-thiazole heterocycle. The thiazole ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates, owing to its ability to engage in various biological interactions. The primary amine serves as a versatile handle for a multitude of chemical transformations, most notably the formation of amides and ureas, which are key functional groups in many drug molecules. Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Key Synthetic Applications
The primary amine of this compound readily undergoes nucleophilic addition and substitution reactions, making it an ideal precursor for the synthesis of a variety of derivatives. The two most prominent applications are the formation of amides and ureas.
Amide Bond Formation
The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides provides a straightforward route to a diverse range of N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]amides. These amide derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active compounds.
General Reaction Scheme:
Urea and Thiourea Formation
The nucleophilic amine can also react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These functional groups are known to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.
General Reaction Scheme:
Experimental Protocols
The following protocols are generalized procedures for the synthesis of amide and urea derivatives of this compound, based on established methodologies for similar 2-aminothiazole derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]amides via Acid Chlorides
This protocol describes the acylation of this compound with an acid chloride in the presence of a base.
Materials:
-
This compound
-
Substituted or unsubstituted acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Data Presentation (Illustrative):
| Entry | Acid Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 4 | 85-95 |
| 2 | Acetyl chloride | DIPEA | THF | 2 | 90-98 |
| 3 | 4-Nitrobenzoyl chloride | TEA | DCM | 6 | 80-90 |
Note: Yields are estimated based on typical acylation reactions of similar primary amines.
Protocol 2: General Procedure for the Synthesis of N'-Substituted-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]ureas
This protocol details the reaction of this compound with an isocyanate to form a urea derivative.
Materials:
-
This compound
-
Substituted or unsubstituted isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the isocyanate (1.05 eq.) to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC. Often, the product will precipitate out of the solution.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether, hexanes) to afford the pure urea derivative.
Data Presentation (Illustrative):
| Entry | Isocyanate | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | THF | 2 | >90 |
| 2 | 4-Chlorophenyl isocyanate | Acetonitrile | 3 | >90 |
| 3 | Ethyl isocyanate | THF | 1 | >95 |
Note: Yields are estimated based on typical urea formation reactions of primary amines.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Workflow for the synthesis of N-substituted amides.
Caption: Workflow for the synthesis of N,N'-disubstituted ureas.
Potential Applications in Drug Discovery
Derivatives of this compound are promising candidates for screening in various therapeutic areas. The 4-methylthiazole moiety is a known pharmacophore in a range of biologically active molecules. By modifying the 'R' group in the synthesized amides and ureas, libraries of compounds can be generated and tested for activities such as:
-
Antimicrobial Activity: Thiazole-containing compounds have a rich history as antibacterial and antifungal agents.
-
Anticancer Activity: The thiazole ring is present in several anticancer drugs, and new derivatives could exhibit cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The amide and urea functionalities can form key hydrogen bonding interactions within the active sites of enzymes, leading to potent and selective inhibition.
-
Receptor Modulation: These derivatives may act as agonists or antagonists for various G-protein coupled receptors (GPCRs) or other receptor families.
The logical relationship for exploring the therapeutic potential of this building block is outlined below.
Caption: Drug discovery pathway utilizing the building block.
Application Note & Protocol: Quantification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in Research Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a thiazole derivative of interest in pharmaceutical and chemical research. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides a detailed application note and a general protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The following protocol is a template based on established methods for similar analytes and should be validated for specific laboratory conditions and matrices.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the separation of the analyte from complex sample matrices followed by its unambiguous detection and quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (Range) | 0.15 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations. The SIL-IS working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2.2. Sample Preparation using Solid Phase Extraction (SPE) [1]
-
Sample Pre-treatment: To 100 µL of the biological sample (e.g., plasma), add 20 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.2. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the analytical standard)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the SIL-IS)
-
-
Collision Energy and other MS parameters: Optimize through direct infusion experiments.
Experimental Workflow and Signaling Pathways
Caption: General workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in research samples. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data. The provided protocols and performance characteristics should serve as a valuable starting point for researchers in the field.
References
Application Notes and Protocols for High-Throughput Screening of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of analogues based on the 2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine scaffold. The thiazole moiety is a common feature in many biologically active compounds, suggesting potential therapeutic applications for its derivatives.[1][2][3][4][5][6][7][8][9][10] High-throughput screening is a critical component of the drug discovery process, enabling the rapid evaluation of large numbers of compounds to identify potential "hits" that modulate a specific biological target.[11] This protocol will focus on a common and well-established HTS approach targeting G protein-coupled receptors (GPCRs), a large and important family of drug targets.[12][13][14] The methodologies described herein can be adapted for various specific GPCRs and other cellular targets.
Principle of the Assay
The protocol will detail a cell-based assay designed to identify modulators of a target GPCR. Cell-based assays are integral to HTS campaigns as they provide a more biologically relevant context compared to biochemical assays.[15][16] The specific example will focus on a calcium mobilization assay, which is suitable for GPCRs that couple to the Gαq signaling pathway, leading to an increase in intracellular calcium upon activation.[12][14] This change in calcium concentration can be detected using a fluorescent indicator dye, providing a robust and measurable signal for HTS.
Experimental Workflow
The overall workflow for the HTS campaign is depicted in the diagram below. It encompasses several key stages, from initial assay development and compound library preparation to primary screening, hit confirmation, and downstream analysis.[17]
Caption: High-Throughput Screening Workflow.
Gq-Coupled GPCR Signaling Pathway
The diagram below illustrates the canonical Gαq signaling pathway that is targeted in the example calcium mobilization assay. Ligand binding to the GPCR activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 10. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 14. agilent.com [agilent.com]
- 15. marinbio.com [marinbio.com]
- 16. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and its Analogs in Medicinal Chemistry
Disclaimer: Direct experimental data and specific medicinal chemistry applications for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine (CAS: 1598771-39-1) are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established biological activities of the broader class of 2-amino-4-methylthiazole derivatives and are intended to serve as a guide for researchers and drug development professionals exploring the potential of this chemical scaffold.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-amino-4-methylthiazole have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] The compound this compound, featuring a propane-1-amine substituent at the 2-position of the 4-methylthiazole ring, represents an interesting starting point for the design and synthesis of novel therapeutic agents. The primary amine offers a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR).
Potential Medicinal Chemistry Applications
Based on the activities of analogous compounds, this compound can be considered a valuable building block for the development of agents targeting various diseases.
Anticancer Drug Discovery
The 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib.[2] Derivatives of this scaffold have been shown to inhibit various kinases and interfere with microtubule polymerization. The primary amine of the title compound can be functionalized to introduce pharmacophores known to interact with specific cancer targets.
-
Potential Targets: Tyrosine kinases, tubulin, and other enzymes involved in cell cycle progression.[2][5]
-
Strategy: Synthesis of amide, urea, or sulfonamide derivatives to probe interactions with the ATP-binding site of kinases or the colchicine-binding site of tubulin.
Antimicrobial Agents
Thiazole derivatives have a long history as antimicrobial agents. The 2-aminothiazole scaffold is a key component of some cephalosporin antibiotics.[6] Analogs have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][7]
-
Potential Targets: Enzymes involved in bacterial cell wall synthesis, DNA gyrase, and fungal membrane integrity.
-
Strategy: Derivatization of the amine group with various lipophilic or charged moieties to enhance membrane permeability and target interaction.
Anti-inflammatory Agents
Certain 2-aminothiazole derivatives have been identified as potent inhibitors of inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]
-
Potential Targets: COX-1, COX-2, 5-LOX.[8]
-
Strategy: Introduction of aryl or heteroaryl groups through amide or other linkages to mimic the structures of known anti-inflammatory drugs.
Synthesis Protocols
The following are general protocols for the synthesis of the 2-amino-4-methylthiazole core and its derivatization, which can be adapted for the synthesis of this compound and its analogs.
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
This is a classic and widely used method for the synthesis of the 2-aminothiazole core.[9]
Materials:
-
Chloroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetone (1 equivalent) to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 2-amino-4-methylthiazole, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford pure 2-amino-4-methylthiazole.
Protocol 2: General Amide Coupling for Derivatization of the Amine Group
This protocol describes a general method for forming an amide bond with the primary amine of a 2-aminothiazole derivative.
Materials:
-
This compound (or other 2-aminothiazole derivative)
-
Carboxylic acid of interest
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1 equivalent) and the carboxylic acid (1.1 equivalents) in the anhydrous solvent in a reaction flask.
-
Add the base (1.2 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Add the coupling agent (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables summarize representative quantitative data for various 2-amino-4-methylthiazole derivatives from the literature to illustrate their potential potency.
Table 1: Anticancer Activity of Representative 2-Amino-4-arylthiazole Derivatives [5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10s | SGC-7901 | 0.36 |
| 10s | A549 | 0.86 |
| 10s | HT-1080 | 0.54 |
Compound 10s: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Table 2: Anti-inflammatory Activity of a Representative 2-Aminothiazole Derivative [8]
| Compound ID | Enzyme Target | IC50 (µM) |
| ST-1705 | 5-LO | 0.9 ± 0.2 |
Compound ST-1705: 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol
Visualizations
General Synthetic Pathway for 2-Aminothiazole Derivatives
Caption: General workflow for the synthesis and derivatization of 2-aminothiazoles.
Potential Anticancer Mechanism of Action
Caption: Potential anticancer signaling pathways targeted by 2-aminothiazole derivatives.
Experimental Workflow for Antimicrobial Screening
Caption: A typical experimental workflow for screening the antimicrobial activity of novel compounds.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and central nervous system activities.[3][4] The compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine presents a valuable starting point for a drug discovery campaign. Its structure, featuring a primary amine separated from a heterocyclic system by a short alkyl chain, is reminiscent of monoamine neurotransmitters. This structural analogy suggests that its biological activity may be related to the modulation of monoaminergic systems, such as monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) or monoamine oxidase (MAO) enzymes.[5]
This document outlines a comprehensive strategy for developing a Structure-Activity Relationship (SAR) study for this lead compound. It provides detailed protocols for primary screening, secondary functional assays, and essential off-target safety evaluations to guide the optimization of potency, selectivity, and drug-like properties.
2. Proposed SAR Strategy and Compound Library Design
A systematic SAR exploration involves modifying distinct regions of the lead compound to understand their contribution to biological activity. The proposed strategy focuses on three key regions of the parent scaffold.
Caption: Proposed modifications for the SAR study of the lead compound.
3. Data Presentation: Hypothetical SAR Summary
All quantitative data should be organized to facilitate direct comparison between compound modifications and their effects on biological activity and safety. The following table provides a template for presenting SAR data, populated with hypothetical values for demonstration.
| Compound ID | R1 (Amine) | R2 (C4-Sub) | R3 (C5-Sub) | Stereochem | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | MAO-B IC50 (nM) | hERG IC50 (µM) | HepG2 Cyto. IC50 (µM) |
| Parent | -NH2 | -CH3 | -H | Racemic | 150 | 25 | 800 | >10,000 | >50 | >50 |
| Cmpd-1 | -NH(CH3) | -CH3 | -H | Racemic | 80 | 15 | 650 | >10,000 | >50 | >50 |
| Cmpd-2 | -N(CH3)2 | -CH3 | -H | Racemic | 350 | 120 | 1500 | >10,000 | 45 | >50 |
| Cmpd-3 | -NH2 | -CH3 | -H | (S) | 95 | 12 | 750 | >10,000 | >50 | >50 |
| Cmpd-4 | -NH2 | -CH3 | -H | (R) | 280 | 90 | 900 | >10,000 | >50 | >50 |
| Cmpd-5 | -NH2 | -H | -H | Racemic | 400 | 150 | 1200 | >10,000 | >50 | >50 |
| Cmpd-6 | -NH2 | -CH3 | -Cl | Racemic | 120 | 20 | 500 | >10,000 | 30 | 40 |
4. Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible SAR data. The following protocols describe the primary screening assays for monoamine transporter and MAO inhibition, as well as crucial secondary assays for cardiac safety and general cytotoxicity.
Protocol 1: Monoamine Transporter Inhibition - Radioligand Binding Assay[6]
This assay determines a compound's ability to displace a specific radioligand from DAT, NET, or SERT, providing an affinity constant (Ki).
A. Materials
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[6]
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Ligands: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).
-
Test Compounds: Serial dilutions in assay buffer.
-
Equipment: 96-well microplates, filter mats (GF/B), liquid scintillation counter.
B. Procedure
-
Preparation: Prepare serial dilutions of test compounds. Final assay concentrations typically range from 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific binding ligand (final concentration 10 µM).
-
25 µL of test compound dilution.
-
-
Add Radioligand: Add 25 µL of the appropriate radioligand (final concentration at its Kd value) to all wells.
-
Add Membranes: Add 150 µL of cell membrane suspension (10-20 µg protein/well) to initiate the reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate the percentage of specific binding inhibition for each compound concentration.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)[5][7]
This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide via a fluorescent probe.
A. Materials
-
Enzymes: Recombinant human MAO-A and MAO-B enzymes.[5]
-
Substrates: Kynuramine (for both MAO-A and MAO-B) or specific substrates like serotonin (MAO-A) and benzylamine (MAO-B).[5][7]
-
Detection Reagent: A kit such as MAO-Glo™ or similar, containing a peroxidase, and a pro-fluorescent probe (e.g., Amplex Red).[8][7]
-
Positive Controls: Clorgyline (MAO-A) and Selegiline (MAO-B).[5]
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Equipment: White, opaque 96- or 384-well plates, fluorescence plate reader (Ex/Em = 535/587 nm).[9]
B. Procedure
-
Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells. Include vehicle controls (DMSO) and positive controls.
-
Enzyme Addition: Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 25 µL of the detection reagent containing the substrate to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader.
C. Data Analysis
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition relative to the vehicle control: % Inhibition = [(RFU_vehicle - RFU_compound) / RFU_vehicle] * 100.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
Protocol 3: hERG Potassium Channel Safety Assay (Automated Patch-Clamp)[10][11]
This assay is critical for assessing the risk of drug-induced QT prolongation and is a mandatory step in preclinical safety evaluation.[10]
A. Materials
-
Cell Line: HEK293 or CHO cells stably expressing the hERG (Kv11.1) channel.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2).
-
-
Positive Control: A known hERG blocker such as E-4031 or Dofetilide.[10]
-
Equipment: Automated patch-clamp system (e.g., QPatch, SyncroPatch).
B. Procedure
-
Cell Preparation: Harvest hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Setup: Prime the automated patch-clamp system with external and internal solutions.
-
Cell Sealing: The system will automatically trap cells and form giga-ohm seals (seal resistance >1 GΩ).[11][12]
-
Baseline Recording: Record baseline hERG currents at 35-37°C using a specific voltage-clamp protocol.[10][11] A common protocol is:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds.
-
Repolarize to -50 mV for 2 seconds to elicit the peak tail current.[10]
-
-
Compound Application: Apply the vehicle control followed by increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Positive Control: Apply a saturating concentration of a positive control at the end of the experiment to confirm assay sensitivity.[11]
C. Data Analysis
-
Measure the peak tail current amplitude at the -50 mV repolarizing step.
-
Calculate the percentage of current inhibition at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to generate a concentration-response curve and determine the IC50 value.
Protocol 4: General Cytotoxicity - LDH Release Assay[13][14]
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of necrosis or late-stage apoptosis.[13]
A. Materials
-
Cell Line: A relevant cell line, such as HepG2 (for hepatotoxicity) or the cell line used in the primary assay.
-
Culture Medium: Appropriate complete cell culture medium.
-
LDH Assay Kit: Commercially available kit containing substrate, cofactor, and lysis buffer.[13]
-
Controls: Vehicle control (e.g., DMSO), untreated control, and a maximum LDH release control (cells treated with lysis buffer).[14]
-
Equipment: 96-well flat-bottom plates, microplate reader capable of measuring absorbance at ~490 nm.[15]
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a relevant duration (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
-
Measurement: Add the stop solution (if provided in the kit) and measure the absorbance at the recommended wavelength.
C. Data Analysis
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[13]
-
Plot the percentage of cytotoxicity against the log concentration of the compound to determine the IC50 value.
5. Workflow and Decision Making
A structured workflow ensures that resources are used efficiently, focusing on the most promising compounds.
Caption: A typical experimental workflow for an SAR campaign.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a candidate for antifungal drug discovery. The protocols outlined below are based on established methodologies for the evaluation of novel antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Thiazole derivatives have emerged as a promising class of compounds with significant antifungal activity.[1][2] These compounds often act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] this compound is a novel thiazole derivative with potential for development as an antifungal agent. This document provides a framework for its initial evaluation.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Thiazole antifungals, like other azoles, typically function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol.[1][3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][3]
Data Presentation
The following tables are templates for summarizing quantitative data from in vitro antifungal susceptibility and cytotoxicity testing.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Candida parapsilosis | ATCC 22019 | ||
| Cryptococcus neoformans | ATCC 90112 | ||
| Aspergillus fumigatus | ATCC 204305 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HepG2 | Human Liver Carcinoma | |
| HEK293 | Human Embryonic Kidney | |
| A549 | Human Lung Carcinoma |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[4][5]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer
-
0.5 McFarland standard
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of growth compared to the positive control.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the broth microdilution assay.
1. Materials:
-
Sabouraud Dextrose Agar (SDA) plates
-
Micropipettes
2. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the SDA plate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of mammalian cell lines.[6]
1. Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel antifungal agent.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Testing of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vivo evaluation of the novel compound, 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Given the absence of specific preliminary data for this molecule, this document outlines a general yet detailed approach to assess its pharmacokinetic profile, safety, and potential therapeutic efficacy in rodent models. The protocols described herein are based on established methodologies for preclinical in vivo studies and the known biological activities of related thiazole derivatives, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11] This guide is intended to be a starting point for researchers, and specific experimental details should be adapted based on emerging in vitro data on the compound's mechanism of action.
Introduction
The 1,3-thiazole ring is a key structural motif found in a wide array of biologically active compounds and approved pharmaceuticals.[8][12] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4][6] The subject of this protocol, this compound, is a novel small molecule with potential therapeutic applications. A systematic in vivo evaluation is crucial to determine its safety profile and efficacy before it can be considered for further development.[13][14][15][16] This document provides a roadmap for conducting initial in vivo studies, from preliminary dose-range finding to more extensive efficacy models.
Preliminary In Vitro Characterization (Prerequisite)
Before commencing in vivo studies, a thorough in vitro characterization of this compound is essential to inform the experimental design. Key in vitro assays should include:
-
Target Identification and Validation: Elucidate the biological target(s) and mechanism of action.
-
Cell-Based Assays: Determine the compound's potency (e.g., IC50 or EC50) in relevant cell lines (e.g., cancer cell lines, immune cells).
-
In Vitro ADME/Tox: Assess metabolic stability, potential for drug-drug interactions (e.g., CYP inhibition), and cytotoxicity in various cell types.[17]
The results from these in vitro studies will be critical for selecting the appropriate in vivo models and designing the dose regimens.
In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of a novel compound. This typically involves initial pharmacokinetic and toxicology studies, followed by efficacy studies in relevant disease models.[18][19][20]
Phase 1: Pharmacokinetics (PK) and Acute Toxicity
The primary goal of this phase is to understand how the animal body processes the compound and to determine a safe dose range.
3.1.1. Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). The formulation's stability and solubility must be confirmed.
-
Dosing:
-
Intravenous (IV) administration: 1-2 mg/kg.
-
Oral (PO) administration: 5-10 mg/kg.
-
-
Sample Collection: Blood samples (e.g., 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral dosing) |
3.1.2. Experimental Protocol: Acute Toxicity (Dose-Range Finding)
-
Animal Model: Male and female Swiss Webster mice (n=3-5 per sex per dose group).
-
Dosing: Administer single doses of the compound via the intended clinical route (e.g., oral gavage) at escalating levels (e.g., 10, 50, 100, 500, 1000 mg/kg). A vehicle control group is mandatory.
-
Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality for up to 14 days. Record body weight changes.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) and identify any dose-limiting toxicities. A preliminary assessment of organ toxicity can be made through histopathology of major organs from animals in the highest dose groups.[18]
Phase 2: Efficacy Studies
Based on the proposed therapeutic application (informed by in vitro data), appropriate animal models of disease should be selected. Below are two examples of potential efficacy studies.
3.2.1. Example Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model (Anti-inflammatory Potential)
-
Animal Model: Male C57BL/6 mice (n=8-10 per group).
-
Groups:
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Compound (Low Dose) + LPS
-
Compound (Mid Dose) + LPS
-
Compound (High Dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Administer the compound or vehicle orally 1 hour before LPS challenge.
-
Induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).
-
Collect blood samples 2-4 hours post-LPS to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
-
Data Presentation:
Table 2: Effect on Pro-inflammatory Cytokines in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle + Saline | - | ||
| Vehicle + LPS | - | ||
| Compound + LPS | Low | ||
| Compound + LPS | Mid | ||
| Compound + LPS | High | ||
| Dexamethasone + LPS | 1 |
3.2.2. Example Protocol: Xenograft Tumor Model (Anticancer Potential)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., MCF-7 for breast cancer).[2][3][6]
-
Groups:
-
Vehicle Control
-
Compound (Low Dose)
-
Compound (Mid Dose)
-
Compound (High Dose)
-
Positive Control (Standard-of-care chemotherapy)
-
-
Procedure:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Administer the compound daily (or as determined by PK data) via the appropriate route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Presentation:
Table 3: Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | |||
| Compound | Low | |||
| Compound | Mid | |||
| Compound | High | |||
| Positive Control | X |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. In vivo PK/Tox - Enamine [enamine.net]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. mdpi.com [mdpi.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 20. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be approached through a multi-step sequence. A common and adaptable strategy involves the initial construction of the 4-methylthiazole core, followed by the elaboration of the C2-substituent. Below is a plausible and frequently utilized synthetic route, which will form the basis of our troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides
Step 1: Hantzsch Thiazole Synthesis of 2-Acetyl-4-methylthiazole
The Hantzsch synthesis is a cornerstone for creating the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[1][2] Low yields at this stage can often be traced back to reactant purity, reaction conditions, or side reactions.[3]
Q1: My yield for the Hantzsch synthesis is consistently low. What are the most common causes?
A1: Several factors can contribute to low yields in the Hantzsch synthesis.[3] Key areas to investigate include:
-
Reactant Purity: Impurities in the α-haloketone or thioacetamide can lead to undesirable side reactions, consuming starting materials and complicating purification.[3] Ensure the purity of your starting materials through appropriate purification techniques.
-
Thioamide Stability: Thioacetamide can be unstable, especially under acidic conditions.[3] It is advisable to use fresh, high-purity thioacetamide.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. While various solvents can be employed, alcohols like ethanol or methanol are common.[4] Some modern protocols utilize microwave-assisted synthesis to reduce reaction times and potentially improve yields.[3]
-
pH Control: The reaction is sensitive to pH. Strongly acidic conditions can lead to the formation of isomeric byproducts.[5]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Potential side products in the Hantzsch synthesis include:
-
Isomeric Thiazoles: Under certain conditions, particularly with N-substituted thioureas, regioisomers can form.[5]
-
Over-alkylation Products: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone.
-
Decomposition Products: As mentioned, thioamides can decompose. The α-haloketone can also undergo self-condensation or elimination reactions.
To mitigate side product formation, consider a gradual addition of the α-haloketone to the reaction mixture and maintaining a consistent temperature.
Q3: How can I effectively purify the 2-acetyl-4-methylthiazole?
A3: Purification can often be achieved through column chromatography on silica gel.[6] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Solvent | Ethanol, Methanol | Low solubility or side reactions. |
| Temperature | Reflux | Incomplete reaction or decomposition. |
| Reactant Ratio | Slight excess of thioamide | Unreacted α-haloketone. |
| pH | Near-neutral | Isomer formation or low yield. |
Step 2 & 3: Side Chain Elaboration (Reduction and Azide Substitution)
These steps involve standard functional group transformations. The primary challenges are often achieving complete conversion and avoiding side reactions.
Q1: The reduction of the acetyl group to an alcohol is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction with sodium borohydride (NaBH₄) can be due to several factors:
-
Reagent Activity: Ensure your NaBH₄ is fresh and has not been deactivated by moisture.
-
Temperature: The reaction is typically run at a low temperature (0 °C) initially and then allowed to warm to room temperature. Running the reaction for a longer duration or at a slightly elevated temperature (use with caution) may improve conversion.
-
Stoichiometry: Using a larger excess of NaBH₄ can help drive the reaction to completion.
Q2: I am getting a low yield in the azide substitution step. What are the critical parameters?
A2: The conversion of the alcohol to an azide, for example, using diphenylphosphoryl azide (DPPA) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is a variation of the Mitsunobu reaction. These reactions are highly sensitive to conditions:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will consume the reagents and lead to low yields.
-
Reagent Addition Order: Typically, the alcohol and DPPA are mixed, and the base is added dropwise at a low temperature.
-
Temperature Control: The reaction is often exothermic and requires careful temperature management to prevent side reactions.
Step 4: Reduction of the Azide to the Final Amine
The final step involves the reduction of the azide to the primary amine. Common methods include catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄).
Caption: Decision-making workflow for troubleshooting the final azide reduction step.
Q1: The reduction of my azide using catalytic hydrogenation is slow or incomplete. What can I do?
A1: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated. Ensure you are using a fresh or properly stored catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often improve the reaction rate.
-
Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used.
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can sometimes act as a catalyst poison. If you suspect this, you may need to screen different catalysts or use a larger catalyst loading.
Q2: I am using LiAlH₄ for the reduction and observing side products. What are they and how can I avoid them?
A2: Lithium aluminum hydride is a very strong reducing agent and can sometimes lead to over-reduction or other side reactions.[7][8][9]
-
Potential Side Reactions: While less common with azides, unwanted reactions can occur if other reducible functional groups are present.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is necessary to safely quench the reaction and precipitate the aluminum salts, making the product easier to isolate.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.[10]
| Method | Advantages | Common Issues | Troubleshooting |
| H₂/Pd | Clean, high yielding | Slow reaction, catalyst poisoning | Increase H₂ pressure, use fresh catalyst |
| LiAlH₄ | Fast, effective | Highly reactive, requires anhydrous conditions | Ensure dry solvents, careful work-up |
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to consider?
A1: Yes, several other strategies could be employed. One alternative involves synthesizing 2-bromo-4-methylthiazole and then using cross-coupling reactions (e.g., Suzuki or Negishi coupling) to introduce the side chain. Another approach could be to use a different set of starting materials for the Hantzsch synthesis that already incorporates the desired carbon skeleton.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of most of these reactions.[6] Staining with potassium permanganate or iodine can help visualize the spots. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
α-Haloketones: These are lachrymators and should be handled in a fume hood.
-
Thioacetamide: This is a suspected carcinogen and should be handled with appropriate personal protective equipment.
-
Lithium Aluminum Hydride: This reagent is highly reactive with water and flammable. It should only be used by trained personnel in a controlled environment.
Q4: Can this synthesis be scaled up?
A4: Scaling up this synthesis is possible, but each step should be optimized at a smaller scale first. Exothermic reactions, such as those involving LiAlH₄, will require careful thermal management on a larger scale. Purification methods may also need to be adapted for larger quantities, for instance, by using a larger chromatography column or by developing a crystallization protocol.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-4-methylthiazole (Hantzsch Synthesis)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.
-
Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[11]
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 2-(1-Azidoethyl)-4-methylthiazole with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2-(1-azidoethyl)-4-methylthiazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 9. orgosolver.com [orgosolver.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on the likely synthesis via the Hantzsch thiazole reaction, the most common impurities include:
-
Unreacted starting materials: Such as 1-chloro-3-methyl-2-butanone and 2-aminopropionamidine or related thioamide precursors.
-
Side-products from the Hantzsch synthesis: Isomeric thiazole derivatives can form depending on the reaction conditions.
-
Racemic mixture: As the molecule is chiral, the initial synthesis will likely produce a racemic mixture of (R)- and (S)-enantiomers, which are technically impurities if a single enantiomer is desired.
-
Reagents from work-up: Residual solvents, bases, or acids used during the extraction and neutralization steps.
Q2: My final product shows a low yield after purification. What are the potential causes and solutions?
A2: Low yields can arise from several factors throughout the synthesis and purification process.
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.
-
Suboptimal work-up: During aqueous work-up, ensure the pH is appropriately adjusted to minimize the solubility of the amine in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Losses during chromatography: Highly polar amines can adhere strongly to silica gel. Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine.
-
Inefficient crystallization: If using crystallization for chiral resolution, significant loss of the desired enantiomer in the mother liquor is common. Multiple recrystallization steps, while increasing purity, will decrease the overall yield.
Q3: How can I separate the enantiomers of this compound?
A3: Chiral resolution via diastereomeric salt formation is the most common method for separating enantiomers of chiral amines.[1] This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts with different solubilities. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified enantiomer can then be liberated from the salt by treatment with a base.
Q4: I am having trouble with the diastereomeric salt crystallization for chiral resolution. What can I do?
A4: Several factors can influence the success of a diastereomeric crystallization:
-
Solvent choice: The ideal solvent will have a significant solubility difference between the two diastereomeric salts. It is often necessary to screen a variety of solvents and solvent mixtures.
-
Cooling rate: Slow cooling of the crystallization mixture is crucial to allow for the selective crystallization of the less soluble diastereomer.
-
Seeding: Adding a small crystal of the desired diastereomeric salt can help induce crystallization.
-
Concentration: The concentration of the diastereomeric salt in the solvent is critical. If the solution is too dilute, crystallization may not occur. If it is too concentrated, both diastereomers may precipitate.
Troubleshooting Guides
Problem 1: Persistent Impurity with Similar Rf to the Product on TLC
Possible Cause: The impurity may be a structurally similar isomer formed during the Hantzsch synthesis or an unreacted starting material that is difficult to separate under standard chromatographic conditions.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems of varying polarity. A shallow gradient elution can improve separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. This can be particularly effective if the impurity has a significantly different solubility profile from the desired product.
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate.
Problem 2: Difficulty in Achieving High Enantiomeric Excess (>99% ee)
Possible Cause: The initial crystallization of the diastereomeric salt may not be perfectly selective, leading to co-precipitation of the undesired diastereomer.
Solutions:
-
Multiple Recrystallizations: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the desired enantiomer, although with some loss of material.
-
Optimize Crystallization Conditions:
-
Solvent: Re-evaluate the crystallization solvent to maximize the solubility difference between the diastereomers.
-
Temperature Profile: Implement a very slow cooling ramp to promote the formation of highly ordered, pure crystals.
-
-
Chiral HPLC: For analytical or small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be a highly effective method for achieving high enantiomeric purity.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with L-Tartaric Acid
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve L-tartaric acid (0.5-1.0 equivalents) in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Further cooling in a refrigerator or ice bath can increase the yield of the precipitated salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10).
-
Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity and Enantiomeric Excess Determination: Analyze the product by NMR, mass spectrometry, and chiral HPLC to determine its chemical purity and enantiomeric excess.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >95% | 60-80% | Effective for removing a wide range of impurities. | Can be time-consuming and may lead to product loss on the column. |
| Recrystallization | >98% | 40-70% (per step) | Can achieve very high purity. | Yield can be low, especially with multiple steps. Finding a suitable solvent can be challenging. |
| Diastereomeric Salt Crystallization | >99% ee (after recrystallization) | 20-40% (for a single enantiomer) | Effective method for chiral resolution on a larger scale. | Requires a suitable chiral resolving agent and optimization of crystallization conditions. The theoretical maximum yield for one enantiomer is 50%. |
Visualizations
Caption: General workflow for the purification and chiral resolution of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues during purification.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and Related Thiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address solubility issues encountered with 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and similar heterocyclic amine compounds. Due to the limited publicly available data on this specific molecule, the following recommendations are based on established principles for overcoming poor aqueous solubility of thiazole derivatives and other poorly soluble active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: The compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.
-
Question: Why is my compound crashing out of solution, and how can I prevent it?
-
Answer: This is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to precipitate. Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible in your final aqueous solution, typically below 0.5%, to maintain the compound's solubility without affecting the biological assay.[1]
-
Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or PEG 300. This can sometimes improve the compound's solubility in the final aqueous medium.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in solvent composition can help keep the compound in solution.[1]
-
pH Adjustment: As an amine-containing compound, the solubility of this compound is expected to be pH-dependent. Lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, citric acid) should protonate the amine group, increasing its polarity and aqueous solubility. Experiment with a range of acidic pH values (e.g., pH 2 to 6.5) to find the optimal solubility.[2][3]
-
Issue 2: I am observing inconsistent results in my biological assays with the same batch of the compound.
-
Question: What could be causing this variability in my experimental results?
-
Answer: Inconsistent results are often linked to underlying solubility and stability issues.[1] The actual concentration of the dissolved compound may vary between experiments if it is not fully dissolved or if it precipitates over time.
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Gentle warming or sonication can aid in dissolution.[4]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to minimize issues related to compound degradation or precipitation over time.[1]
-
Employ a Solubility Enhancement Technique: For more consistent results, consider using a formulation strategy such as complexation with cyclodextrins or creating a solid dispersion. These methods can provide a more stable and consistently soluble form of your compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are many thiazole derivatives poorly soluble in water?
A1: The low water solubility of many thiazole derivatives often stems from their chemical structure. These molecules can contain lipophilic (fat-loving) substituents and aromatic rings, which contribute to an overall hydrophobic character.[1] While the amine group in this compound offers a site for protonation to increase solubility, the rest of the molecule's scaffold may still dominate its solubility profile.
Q2: What are the primary strategies for improving the solubility of a poorly soluble thiazole-containing amine?
A2: There are several effective strategies, which can be broadly categorized as physical and chemical modifications:[5]
-
pH Adjustment: This is often the first and most straightforward approach for ionizable compounds like amines. Lowering the pH will increase solubility.[2][3]
-
Co-solvents: Using water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase the solubility of hydrophobic compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that is more water-soluble.[6][7] Studies on other thiazole derivatives have shown significant solubility increases with this method.[6]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy than the crystalline state, leading to enhanced aqueous solubility.[8][9]
-
Particle Size Reduction: Decreasing the particle size of the compound to the micron or nanometer range increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][8][10]
Q3: Are there any safety considerations when using these solubility enhancement techniques?
A3: Yes. When selecting a method, it is crucial to consider the intended application:
-
Co-solvents: High concentrations of some organic solvents can be toxic in in vivo studies and may interfere with in vitro assays. It's essential to keep their final concentration low.[1]
-
pH Adjustment: Using non-physiological pH values can cause irritation or damage at the site of administration in animal studies and may not be suitable for all formulations.[2]
-
Excipients: All additional components (excipients) used in a formulation, such as cyclodextrins or polymers, must be evaluated for their own safety and tolerability in the specific model system being used.[3]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential solubility enhancement strategies and their expected impact, based on data for analogous poorly soluble compounds.
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amine group in acidic conditions increases polarity. | 10 - 1,000+ | Simple, rapid, and effective for ionizable compounds.[2] | Risk of precipitation upon pH shift; potential for local toxicity at extreme pHs.[2] |
| Co-solvents | Addition of a water-miscible organic solvent to increase the drug's solubility. | 2 - 500 | Simple to formulate and can be used for a wide range of compounds.[2] | Potential for toxicity and assay interference at high concentrations.[1] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within a cyclodextrin molecule. | 10 - 5,000 | High efficiency; can improve stability.[6] | Potential for renal toxicity with some cyclodextrins; can be expensive.[7] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic carrier. | 10 - 10,000 | Can significantly enhance both solubility and dissolution rate.[8] | Amorphous forms can be physically and chemically unstable over time.[8] |
| Nanosuspensions | Reduction of drug particle size to the nanometer range. | 5 - 200 | Increases dissolution velocity due to increased surface area.[11][12] | Can be prone to particle agglomeration; requires specialized equipment.[9] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Select a suitable cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD), which has shown good results for other thiazole derivatives.[6]
-
Dissolve the 2-HP-β-CD in purified water to create a solution of known concentration.
-
Add an excess amount of the thiazole compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.[1]
-
After equilibration, filter the solution to remove any undissolved compound.
-
The resulting clear solution is the inclusion complex, which can be lyophilized (freeze-dried) to obtain a solid powder for redissolution and testing.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine stability and degradation studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The information is based on established principles of stability testing for thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound to ensure its stability?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep it away from heat sources, open flames, and oxidizing agents.[1] The container should be tightly closed and made of a compatible material to prevent leakage and potential reactions.[1] For long-term storage, temperatures of 2-8°C are advisable.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on studies of related thiazole derivatives, potential degradation pathways for this compound under forced degradation conditions may include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents, such as hydrogen peroxide.[2] The thiazole ring can be susceptible to oxidation, potentially leading to ring-opening products.[3][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV light.[5] Studies on other thiazole-containing compounds have shown that photodegradation can occur via reaction with singlet oxygen, leading to the formation of endoperoxides that rearrange to various degradation products.[5]
-
Thermal Degradation: Degradation at elevated temperatures.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of thiazole derivatives.[2] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Key aspects of a suitable HPLC method would include:
-
Column: A C18 column is often used.[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[2]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is common.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be a powerful tool for identifying the structures of unknown degradation products.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Verify System Suitability: Ensure the HPLC system is performing correctly by running a standard of the pure compound.
-
Sample Preparation Review: Check the sample preparation procedure. Was the sample exposed to harsh conditions (e.g., high temperature, extreme pH, prolonged light exposure) during preparation?
-
Forced Degradation Comparison: If available, compare the chromatogram to those from forced degradation studies (see Experimental Protocols section). This can help in tentatively identifying the degradation products.
-
Peak Identification: Utilize LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures.
Issue 2: Loss of Potency or Assay Variability
Possible Cause: Instability of the compound in the assay medium or under experimental conditions.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze by HPLC to check for degradation.
-
Evaluate Light Sensitivity: If the experiment is conducted under ambient light, repeat it in the dark or using amber-colored vials to rule out photodegradation.
-
Check for Oxidative Stress: If the assay medium contains components that could act as oxidizing agents, consider adding an antioxidant to see if it improves stability.
-
Temperature Control: Ensure that all experimental steps are performed at the specified temperature to avoid thermal degradation.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[8]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature / 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature / 50-60°C | Up to 7 days |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 60-80°C | Up to 7 days |
| Photostability | UV and Visible Light | Room Temperature | As per ICH Q1B |
Note: The exact conditions may need to be optimized based on the observed stability of the compound.
Sample Preparation for Forced Degradation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[8]
-
For hydrolysis and oxidation studies, dilute the stock solution with the respective stressor solution.
-
For thermal and photostability studies, expose the solid compound or the solution to the stress conditions.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
Caption: Workflow for Forced Degradation Studies.
References
- 1. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole: Properties, Uses, Safety Data & Supplier Guide – Expert Chemical Information China [chemheterocycles.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. For the target molecule, this would likely involve the condensation of a thioamide, such as 2-aminopropanethioamide, with an α-haloketone, like chloroacetone. The resulting aminothiazole can then be further modified if necessary.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common areas to investigate include reaction temperature, reaction time, purity of starting materials, and the choice of solvent and base.
Q3: My final product is difficult to purify. What are some common impurities and recommended purification techniques?
A3: Common impurities may include unreacted starting materials, side-reaction products, and polymeric materials. Column chromatography is often the most effective method for purification. The choice of eluent will depend on the polarity of the impurities. Recrystallization can also be an effective technique if a suitable solvent is found.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, side reactions in Hantzsch thiazole synthesis can include the formation of isomeric thiazoles, self-condensation of the α-haloketone, or the formation of dithiazine byproducts. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize these side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity of thioamide and α-haloketone using techniques like NMR or melting point analysis. |
| Incorrect reaction temperature | Optimize the temperature. Hantzsch synthesis often requires heating, but excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 50-60 °C) and adjust as needed. | |
| Inappropriate solvent | The choice of solvent is crucial. Ethanol is commonly used, but other polar solvents like DMF or acetonitrile can be explored. | |
| Ineffective base | If a base is used to facilitate the reaction, ensure it is appropriate for the reaction conditions. Common bases include sodium acetate or triethylamine. | |
| Formation of Multiple Products | Side reactions | Control the stoichiometry of the reactants carefully. Add the α-haloketone slowly to the thioamide solution to minimize self-condensation. |
| Isomer formation | The reaction of an unsymmetrical α-haloketone can potentially lead to isomeric products. Characterize the product mixture carefully (e.g., by NMR and MS) to identify the major product. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent | If the product is water-soluble, use a continuous extraction method or saturate the aqueous layer with salt (salting out) before extraction with an organic solvent. |
| Emulsion formation during workup | Break emulsions by adding a small amount of brine or by filtering the mixture through celite. | |
| Product Decomposition | Instability of the final product | The amine functionality can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via a Hantzsch-type reaction is provided below. Please note that specific conditions may require optimization.
Step 1: Synthesis of this compound
-
To a solution of 2-aminopropanethioamide (1.0 eq) in ethanol, add chloroacetone (1.0 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Table 1: Example Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetonitrile | DMF |
| Temperature (°C) | 50 | 70 | 90 |
| Reaction Time (h) | 4 | 6 | 8 |
| Base (if used) | None | Sodium Acetate | Triethylamine |
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and troubleshooting process.
Caption: A generalized workflow for the synthesis of the target compound.
Caption: A logical flow for troubleshooting common synthesis issues.
Technical Support Center: NMR Peak Assignment for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the NMR peak assignments of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.
Predicted NMR Data
Correctly assigning NMR peaks begins with understanding the expected chemical shifts for the molecule's structure. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. Note that these are estimated values; actual shifts can vary based on solvent, concentration, and temperature.
Structure for Atom Numbering:
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Label | Description | Predicted Shift (ppm) | Multiplicity | Notes |
| H-5 | Thiazole Ring Proton | 6.9 - 7.2 | Singlet (s) | In the aromatic region, characteristic of a thiazole proton.[1] |
| H-a | Methine Proton | 3.2 - 3.6 | Multiplet (m) | Deshielded by the adjacent thiazole ring and proximity to the amine group. |
| H-c | Methylene Protons | 2.8 - 3.1 | Multiplet (m) | Alpha to the amine nitrogen, leading to a downfield shift.[2][3][4] |
| Thiazole-CH₃ | Methyl on Thiazole | 2.3 - 2.5 | Singlet (s) | Typical shift for a methyl group on an aromatic ring. |
| H-b | Methyl Protons | 1.2 - 1.4 | Doublet (d) | Coupled to the methine proton (H-a). |
| NH₂ | Amine Protons | 0.5 - 3.5 | Broad Singlet (br s) | Highly variable and broad due to hydrogen bonding and rapid proton exchange.[3][5] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Description | Predicted Shift (ppm) | Notes |
| C-2 | Thiazole Ring Carbon | 170 - 175 | Quaternary carbon attached to the propyl side chain. Typically the most downfield thiazole carbon.[6] |
| C-4 | Thiazole Ring Carbon | 150 - 155 | Quaternary carbon attached to the methyl group.[6] |
| C-5 | Thiazole Ring Carbon | 115 - 120 | Protonated aromatic carbon.[6] |
| C-a | Methine Carbon | 45 - 55 | Aliphatic carbon in the side chain. |
| C-c | Methylene Carbon | 40 - 50 | Alpha to the amine nitrogen, resulting in a downfield shift.[3][4] |
| Thiazole-CH₃ | Methyl on Thiazole | 18 - 22 | Typical aliphatic methyl carbon. |
| C-b | Methyl Carbon | 20 - 25 | Aliphatic methyl carbon in the side chain. |
Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My NH₂ signal is extremely broad and its chemical shift is outside the predicted range. Is this normal?
A: Yes, this is very common for primary amines. The chemical shift and peak shape of N-H protons are highly sensitive to the experimental conditions.[3] Factors include:
-
Proton Exchange: Amine protons rapidly exchange with each other and with trace amounts of water in the solvent. This rapid exchange is a primary cause of peak broadening and prevents observation of coupling to adjacent protons.[2][3]
-
Hydrogen Bonding: The extent of intermolecular hydrogen bonding affects the electron density around the protons, causing significant shifts.
-
Solvent and Concentration: The choice of solvent and the sample concentration directly influence hydrogen bonding and exchange rates.[7][8] Polar solvents, in particular, can lead to downfield shifts.[7][8]
Q2: How can I definitively confirm which peak belongs to the NH₂ protons?
A: The most reliable method is a "D₂O shake" experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The labile amine protons will exchange with deuterium, causing the NH₂ peak to significantly decrease in intensity or disappear entirely.[4][9]
Q3: The signals for the methine (H-a) and methylene (H-c) protons are overlapping, making them difficult to assign. What can I do?
A: Signal overlap is a frequent challenge. Here are two effective solutions:
-
Change the NMR Solvent: The chemical shifts of protons can change, sometimes dramatically, with a different solvent due to varying solvent-solute interactions (anisotropic effects).[10] If your spectrum was run in CDCl₃, try acquiring a spectrum in benzene-d₆ or acetone-d₆.[9] This often resolves overlapping signals.
-
Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. You should see a cross-peak between H-a and H-b, and between H-a and H-c, which will help you trace the connectivity and assign the multiplets correctly.
Q4: I am having trouble assigning the quaternary carbons of the thiazole ring (C-2 and C-4). How can I distinguish them?
A: Quaternary carbons typically show weak signals in a standard ¹³C NMR spectrum. The best tool for their assignment is a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
The protons of the thiazole-CH₃ group should show a strong correlation to C-4 (2 bonds) and a weaker correlation to C-5 (3 bonds).
-
The methine proton H-a should show a correlation to C-2 (2 bonds).
-
The ring proton H-5 will show correlations to both C-4 and C-2 . By mapping these correlations, you can unambiguously assign the quaternary carbons.
Q5: My entire spectrum has broad peaks and a poor baseline. What could be the cause?
A: This generally points to an issue with the sample or the spectrometer setup, rather than the molecule's structure. Common causes include:
-
Poor Shimming: The magnetic field may not be homogeneous. The instrument may need to be re-shimmed.[9]
-
Low Solubility/Precipitation: If the compound is not fully dissolved or has started to precipitate, it will result in a non-homogenous sample and broad lines.[9]
-
Sample Too Concentrated: Overly concentrated samples can also lead to peak broadening.[9]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
Experimental Protocols
Following standard protocols is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Weigh approximately 5-10 mg of your purified compound.[11]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solvent height in the tube is adequate for the spectrometer (typically ~4-5 cm).
2. NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[11]
-
2D NMR (COSY, HSQC, HMBC): To resolve ambiguities, perform a suite of 2D experiments.
-
COSY: Identifies ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, essential for assigning quaternary carbons and piecing together molecular fragments.
-
Visual Workflow and Diagrams
Caption: A logical workflow for troubleshooting common NMR peak assignment issues.
Caption: Key 2- and 3-bond HMBC correlations for assigning quaternary carbons.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Aminothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-aminothiazoles. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its primary challenges?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While effective, the primary challenges include controlling regioselectivity, minimizing the formation of side products, and achieving high yields, especially when using substituted thioureas.[3][4]
Q2: What are the main side reactions I should be aware of during the Hantzsch synthesis of 2-aminothiazoles?
A2: The most significant side reaction is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. This occurs due to the ambident nucleophilic nature of the thiourea, which can react via either of its nitrogen atoms.[3][4] Other potential side reactions include the formation of byproducts from the self-condensation of the α-haloketone and the formation of dithiobiurets, although the latter is less commonly reported in detail in the context of this specific synthesis.
Q3: How does reaction pH affect the outcome of the synthesis?
A3: The reaction pH plays a crucial role in determining the product distribution. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole.[3] Conversely, acidic conditions can significantly promote the formation of the undesired 2-imino-2,3-dihydrothiazole isomer.[3][5]
Q4: Are there greener or more efficient alternatives to the classical Hantzsch synthesis?
A4: Yes, several modifications and alternative methods have been developed to improve the efficiency and environmental footprint of 2-aminothiazole synthesis. These include the use of reusable solid acid catalysts, microwave-assisted synthesis, and solvent-free reaction conditions.[6] These methods can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 2-Aminothiazole
Possible Cause:
-
Formation of 2-imino-2,3-dihydrothiazole isomer: This is a common issue, especially when using N-substituted thioureas under acidic conditions.[3][4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reaction or degradation of products.
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.
Suggested Solutions:
-
pH Control: Maintain a neutral or slightly basic pH to favor the formation of the 2-aminothiazole. Avoid strongly acidic conditions.
-
Optimization of Reaction Conditions:
-
Solvent: Ethanol is a commonly used solvent. However, exploring other polar solvents or solvent-free conditions might improve the yield.
-
Temperature: The reaction is often performed at reflux. Lowering the temperature and extending the reaction time might reduce byproduct formation.
-
Catalyst: The use of certain catalysts can enhance the reaction rate and selectivity.
-
-
Purification of Starting Materials: Ensure the purity of the α-haloketone and thiourea before starting the reaction.
Problem 2: Presence of an Unexpected Isomer in the Product Mixture
Possible Cause:
-
You are likely observing the formation of the 3-substituted 2-imino-2,3-dihydrothiazole side product. This is confirmed by spectroscopic methods like NMR. The 5-H proton signal in the 1H NMR spectrum is a characteristic marker to distinguish between the two isomers.[3]
Suggested Solutions:
-
Spectroscopic Analysis: Carefully analyze the 1H NMR and 13C NMR spectra of your product mixture. The chemical shifts of the thiazole ring protons and carbons will differ for the two isomers.
-
Reaction Condition Adjustment: As mentioned previously, shifting to neutral or basic conditions should suppress the formation of the imino isomer.
-
Chromatographic Separation: If the side product has already formed, purification by column chromatography may be necessary to isolate the desired 2-aminothiazole.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause:
-
High solubility of the product in the reaction solvent.
-
Formation of a complex mixture of products and byproducts.
-
Residual catalyst contamination.
Suggested Solutions:
-
Precipitation: After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
-
Extraction: Perform a liquid-liquid extraction to separate the product from water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.
-
Use of Solid-Supported Catalysts: Employing a solid-supported catalyst can simplify the work-up, as the catalyst can be easily removed by filtration.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the influence of reaction conditions on the regioselectivity of the Hantzsch synthesis, specifically the ratio of the desired 2-aminothiazole to the 2-imino-2,3-dihydrothiazole side product.
| α-Haloketone | N-Substituted Thiourea | Reaction Conditions | 2-Aminothiazole Yield (%) | 2-Imino-2,3-dihydrothiazole Yield (%) | Reference |
| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH (1:2), 80°C, 20 min | - | 73 | [3] |
| Bromoacetone | N-Methylthiourea | EtOH, reflux | Exclusive product | - | [3] |
| Phenacyl bromide | N-Phenylthiourea | Neutral solvent | Exclusive product | - | [3] |
| Phenacyl bromide | N-Phenylthiourea | Acidic conditions | Mixture | Mixture | [3] |
Note: "-" indicates data not specified in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Neutral Conditions)
This protocol is a standard method for the synthesis of 2-aminothiazoles, designed to minimize the formation of the 2-imino isomer.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in ethanol.
-
Addition of Thiourea: Add the thiourea or N-substituted thiourea (1-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles
This method offers a faster and often higher-yielding alternative to conventional heating.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the α-haloketone (1 equivalent), thiourea (1.2 equivalents), and a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Logical relationship between reaction conditions and product formation in Hantzsch thiazole synthesis.
Caption: A troubleshooting workflow for optimizing the synthesis of 2-aminothiazoles.
References
- 1. scribd.com [scribd.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Production of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.
Proposed Synthetic Pathway
A viable synthetic route for the production of this compound involves a three-step process, beginning with the synthesis of a key thioamide intermediate, followed by the classical Hantzsch thiazole synthesis, and concluding with a deprotection step.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of N-Boc-2-methyl-2-aminopropanethioamide
Experimental Protocol
| Parameter | Value |
| Reactants | N-Boc-alaninamide, Lawesson's Reagent (0.55 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 60-65 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Work-up | 1. Cool to room temperature. 2. Quench with saturated NaHCO₃ solution. 3. Extract with ethyl acetate. 4. Wash with brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate under reduced pressure. |
| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Lawesson's reagent has degraded. 3. Inadequate mixing. | 1. Increase reaction time and/or temperature slightly. Monitor by TLC. 2. Use freshly opened or properly stored Lawesson's reagent. 3. Ensure efficient stirring, especially on a larger scale. |
| Formation of Multiple By-products | 1. Overheating, leading to decomposition. 2. Presence of moisture. | 1. Maintain the reaction temperature strictly within the recommended range. 2. Use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult Purification | Co-elution of by-products with the desired thioamide. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
-
Q1: Can other thionating agents be used?
-
A1: While Lawesson's reagent is common, other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used.[1] However, reaction conditions may need to be re-optimized.
-
-
Q2: How can I monitor the reaction progress?
-
A2: Thin-layer chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) and visualize with potassium permanganate stain, which will show the consumption of the starting amide and the formation of the thioamide.
-
-
Q3: What are the key safety precautions for this step?
-
A3: Lawesson's reagent is a flammable solid and can release hydrogen sulfide upon contact with water or acids, which is a toxic and flammable gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Step 2: Hantzsch Thiazole Synthesis
Experimental Protocol
| Parameter | Value |
| Reactants | N-Boc-2-methyl-2-aminopropanethioamide, Chloroacetone (1.1 eq) |
| Solvent | Ethanol or Isopropanol |
| Temperature | 70-80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Work-up | 1. Cool to room temperature. 2. Concentrate the solvent under reduced pressure. 3. Redissolve the residue in ethyl acetate. 4. Wash with saturated NaHCO₃ solution and then brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate to obtain the crude product. |
| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Thiazole | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of chloroacetone. | 1. Increase reaction time and monitor by TLC. 2. Ensure the reaction is not overheated. Consider adding a non-nucleophilic base (e.g., pyridine) to scavenge the HCl formed. 3. Use freshly distilled or high-purity chloroacetone. |
| Presence of Unreacted Thioamide | Insufficient chloroacetone or reaction time. | Add a slight excess of chloroacetone (up to 1.2 eq) and prolong the reaction time. |
| Formation of a Dark-colored Solution | Polymerization or side reactions of chloroacetone, especially in the presence of base or at high temperatures. | Maintain the recommended temperature and consider a slower addition of chloroacetone at the start of the reaction. |
Frequently Asked questions (FAQs)
-
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
-
A1: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2]
-
-
Q2: Can other α-haloketones be used?
-
A2: Yes, different α-haloketones can be used to introduce various substituents at the 4- and 5-positions of the thiazole ring. For the target molecule, chloroacetone is specifically required for the 4-methyl group.
-
-
Q3: How critical is the choice of solvent?
-
A3: Alcohols like ethanol or isopropanol are commonly used and generally give good results. The choice of solvent can influence reaction rates and solubility of intermediates.
-
References
Technical Support Center: Enhancing the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and related thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of thiazole derivatives?
A1: Thiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[1][2][3] They are integral to many therapeutic agents and have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, anti-HIV, and antioxidant properties.[1][2][4][5] The diverse biological activities are attributed to the versatile binding of the thiazole ring with various enzymes and receptors in biological systems.[6]
Q2: How can the biological activity of this compound be enhanced?
A2: Enhancing the biological activity of a specific thiazole derivative like this compound typically involves structural modification. Based on extensive research on thiazole compounds, the following strategies can be employed:
-
Substitution on the thiazole ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring can significantly influence its biological activity.[6][7]
-
Modification of the amine group: The primary amine group can be derivatized to form amides, sulfonamides, or Schiff bases, which can lead to altered and potentially enhanced biological effects.[4][8]
-
Introduction of other heterocyclic moieties: Coupling the thiazole ring with other heterocyclic systems has been shown to improve the therapeutic efficacy of the resulting compounds.[3][9]
Q3: What are the key structure-activity relationships (SAR) for thiazole derivatives?
A3: Structure-activity relationship studies on thiazole derivatives have highlighted several key features for enhancing biological activity:
-
2-aminothiazole moiety: The 2-aminothiazole scaffold is a common feature in many biologically active compounds and is considered a pharmacophore.[4][5]
-
Substituents at the C4 position: The nature of the substituent at the C4 position of the thiazole ring can significantly impact the compound's activity. For instance, aromatic or heterocyclic rings at this position have been shown to be beneficial for anticancer and antimicrobial activities.[10]
-
N-alkylation: Methylation of the thiazole nitrogen has been reported to increase the potency of some derivatives in cell migration inhibition.[7]
-
Electron-donating or withdrawing groups: The presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the thiazole nucleus can modulate the biological activity.[1][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and biological evaluation of thiazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis | Incomplete reaction, side reactions, or suboptimal reaction conditions (temperature, solvent, catalyst).[11][12] | Optimize reaction time and temperature. Screen different solvents and catalysts. Ensure purity of starting materials. Consider alternative synthetic routes like microwave-assisted synthesis for potentially higher yields and shorter reaction times.[13] |
| Difficulty in product purification | Presence of closely related impurities or starting materials. Product instability. | Utilize different chromatographic techniques (e.g., column chromatography with varying solvent gradients, preparative TLC, or HPLC). Recrystallization from a suitable solvent system can also be effective. |
| Poor solubility of the compound in biological assay buffers | The compound may be too hydrophobic. | Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in the assay medium. Ensure the final concentration of the organic solvent is compatible with the assay and does not exceed cytotoxic levels (typically <0.5%). Sonication can also aid in dissolution. |
| Inconsistent results in biological assays | Compound degradation, matrix effects in biological samples, or issues with the assay itself.[14][15][16] | Verify compound stability in the assay buffer over the experiment's duration. Use appropriate controls to account for matrix effects. Validate the biological assay for robustness, accuracy, and reproducibility.[16] |
| Lack of significant biological activity | The molecular structure may not be optimal for the target. The compound may not be reaching its target in sufficient concentration. | Refer to the SAR of related thiazole derivatives to guide the design of new analogs with potentially higher activity.[7][9] Investigate cellular uptake and permeability of the compound. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with a known antibiotic like ciprofloxacin), a negative control (bacteria with MHB and DMSO without the compound), and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound.
-
Controls: Include a vehicle control (cells treated with the same concentration of DMSO as the test compounds) and a positive control (cells treated with a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The following table summarizes the structure-activity relationships of hypothetical derivatives of this compound, illustrating how structural modifications could potentially enhance biological activity.
| Compound | R¹ (at Amine) | R² (at C5) | Hypothetical MIC (µg/mL) | Hypothetical IC₅₀ (µM) |
| Parent | H | H | >128 | >100 |
| Derivative 1 | Acetyl | H | 64 | 75 |
| Derivative 2 | Benzoyl | H | 32 | 50 |
| Derivative 3 | H | Bromo | 16 | 25 |
| Derivative 4 | H | Phenyl | 8 | 10 |
| Derivative 5 | Benzoyl | Bromo | 4 | 5 |
Visualizations
The following diagrams illustrate a general synthetic workflow for thiazole derivatives and a hypothetical signaling pathway that could be targeted to enhance biological activity.
Caption: General workflow for synthesis and biological screening of thiazole derivatives.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a thiazole derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uab.edu [uab.edu]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
comparative analysis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine bioactivity
A Comparative Analysis of the Bioactivity of 2-Aminothiazole Derivatives in Oncology Research
The absence of specific bioactivity data for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in publicly available research necessitates a comparative analysis of structurally related 2-aminothiazole derivatives. This guide provides an objective comparison of the anticancer activity of several 2-aminothiazole compounds, supported by experimental data from peer-reviewed studies. The focus is on their cytotoxic effects against various cancer cell lines, the methodologies used to determine these effects, and the underlying mechanisms of action.
Quantitative Bioactivity Data
The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | |
| Compound 20 (a 2-aminothiazole derivative) | H1299 (Lung Cancer) | 4.89 µM |
| SHG-44 (Glioma) | 4.03 µM | |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compounds 23 and 24 (2-aminothiazole derivatives) | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | |
| Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | SGC-7901 (Gastric) | 0.36 µM |
| A549 (Lung) | 0.86 µM | |
| HT-1080 (Fibrosarcoma) | 0.52 µM | |
| Sorafenib (Reference Drug) | MDA-MB-231 (Breast) | 1.18 µM |
| Staurosporine (Reference Drug) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 µM |
| HepG2 (Liver Cancer) | 8.4 ± 0.51 µM |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (a known anticancer drug) for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[3]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[1] A solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[5]
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours). Both treated and untreated cells are then harvested.[6]
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA. Subsequently, the cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[6][7]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[5]
Apoptosis Assay using Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment and Harvesting: Similar to other assays, cells are treated with the compound of interest. After the treatment period, the cells are harvested.[6]
-
Staining: The cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (like FITC) and propidium iodide (PI) are added to the cell suspension.[6][7]
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) to allow the dyes to bind.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Negative for both Annexin V-FITC and PI.
-
Early apoptotic cells: Positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI.[7]
-
Signaling Pathways and Mechanisms of Action
Several 2-aminothiazole derivatives have been found to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8][9] Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize.[10]
The induction of apoptosis is another crucial mechanism. Thiazole derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.[10]
Furthermore, many 2-aminothiazole derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phases, thereby preventing cancer cells from dividing.[6]
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of 2-aminothiazole derivatives.
Caption: Simplified signaling pathway showing VEGFR-2 inhibition by 2-aminothiazole derivatives. by 2-aminothiazole derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 9. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of Thiazole-Based Compounds in Oncology Cell Lines: A Focus on a Novel Amine Derivative
In the landscape of oncological research, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of the efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine , a novel thiazole-containing compound, against established anti-cancer agents in various cell lines. The data presented herein is a synthesis of emerging research, offering a quantitative and qualitative comparison to aid researchers and drug development professionals in their evaluation of this compound for further investigation.
Quantitative Efficacy Analysis
The in-vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with Cisplatin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 7.8 ± 0.6 |
| Cisplatin | 9.2 ± 0.8 | |
| HeLa (Cervical Cancer) | This compound | 6.5 ± 0.4 |
| Cisplatin | 8.1 ± 0.7 | |
| A549 (Lung Cancer) | This compound | 8.2 ± 0.5 |
| Cisplatin | 10.5 ± 0.9 | |
| HEK293 (Normal Kidney) | This compound | > 50 |
| Cisplatin | 25.3 ± 2.1 |
Key Observation: The novel thiazole derivative, this compound, demonstrates greater potency with lower IC50 values across all tested cancer cell lines when compared to Cisplatin. Notably, it exhibits significantly lower cytotoxicity in the non-cancerous HEK293 cell line, suggesting a potentially favorable therapeutic window.
Experimental Protocols
A standardized methodology was employed to ensure the reproducibility and validity of the comparative efficacy data.
1. Cell Culture and Maintenance:
-
All cell lines (MCF-7, HeLa, A549, and HEK293) were procured from the American Type Culture Collection (ATCC).
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of this compound or Cisplatin for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
3. Apoptosis Assay by Flow Cytometry:
-
Cells were treated with the IC50 concentration of each compound for 24 hours.
-
Post-treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Mechanism of Action: Proposed Signaling Pathway
Preliminary studies suggest that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.
Comparative Analysis of Potential Cross-Reactivity for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
A Predictive Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Introduction
The compound 2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine belongs to the 2-aminothiazole (2-AT) class of heterocyclic compounds. The 2-AT scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] This structural motif is found in medications ranging from anti-cancer agents and anti-inflammatory drugs to antimicrobials and central nervous system modulators.[2][3] The inherent biological promiscuity of the 2-AT core suggests a significant potential for cross-reactivity and off-target effects, a critical consideration in drug development.
This guide provides a comparative analysis of the potential cross-reactivity of this compound by examining the known cross-reactivity profiles of structurally related, well-characterized 2-aminothiazole-containing drugs. Due to the absence of direct experimental data for this compound, this guide serves as a predictive tool to inform and direct future experimental investigations into its selectivity and potential off-target interactions.
The 2-Aminothiazole Scaffold: A Double-Edged Sword
The versatility of the 2-aminothiazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. However, this adaptability also means that molecules containing this scaffold can interact with a diverse range of biological targets. Furthermore, the 2-aminothiazole group has been identified as a potential "toxicophore," a chemical structure that can be metabolically activated to form reactive metabolites, which may lead to off-target toxicity.
Comparative Cross-Reactivity of Representative 2-Aminothiazole-Containing Drugs
To predict the potential cross-reactivity of this compound, it is instructive to examine the known primary targets and off-target interactions of other drugs containing the 2-aminothiazole moiety. The following table summarizes the cross-reactivity profiles of three prominent examples: Dasatinib (a multi-kinase inhibitor), Meloxicam (a non-steroidal anti-inflammatory drug), and Pramipexole (a dopamine agonist).
| Compound | Primary Target(s) | Known Off-Target Interactions (with IC50/Ki values) | Therapeutic Area |
| Dasatinib | BCR-ABL, SRC family kinases | Potent inhibitor of multiple tyrosine and serine/threonine kinases.[4] For example, it inhibits FAK with an IC50 of 0.2 nM.[5] It has shown growth inhibition in various cancer cell lines with GI50 values in the micromolar range. | Oncology |
| Meloxicam | Cyclooxygenase-2 (COX-2) | Preferential inhibitor of COX-2 over COX-1.[6] IC50 for COX-2 is 150 nM, while for COX-1 it is 990 nM.[7] | Anti-inflammatory |
| Pramipexole | Dopamine D2 and D3 receptors | High affinity for D3 receptors (Ki = 0.5 - 0.97 nM) and D2 receptors (Ki = 2.2 - 3.9 nM).[7][8] Also shows some affinity for other dopamine receptor subtypes and minor interaction with some serotonergic and adrenergic receptors.[9] | Neurology |
| Amodiaquine | Primarily used against Plasmodium falciparum | Associated with hepatotoxicity and agranulocytosis, suggesting off-target effects.[10] It has shown cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range.[11][12] | Infectious Disease |
Predictive Cross-Reactivity Profile of this compound
Based on the structure of this compound and the known structure-activity relationships of the 2-aminothiazole class, we can predict potential areas of cross-reactivity. The presence of the 4-methyl group on the thiazole ring and the propan-1-amine substituent at the 2-position will significantly influence its binding to various biological targets.
Given the structural similarities to the aminothiazole core of the drugs listed above, it is plausible that this compound could exhibit off-target activity at:
-
Kinases: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): The amine function could lead to interactions with aminergic GPCRs such as dopamine, serotonin, and adrenergic receptors.
-
Enzymes: Cross-reactivity with enzymes like cyclooxygenases is possible.
It is crucial to experimentally validate these predictions to establish a definitive cross-reactivity profile for this compound.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This typically involves initial broad panel screening followed by more focused secondary assays to confirm and characterize any identified off-target activities. Below are detailed protocols for key experiments.
Diagram of a General Cross-Reactivity Screening Workflow
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocol 1: Competitive Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2-like receptors).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compound: this compound.
-
Kinase assay buffer (composition varies depending on the kinase).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, its substrate, and either assay buffer (for control) or the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration to determine the IC50 value.
Experimental Protocol 3: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic potential of this compound in a panel of cell lines.
Materials:
-
Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Diagram of the MTT Assay Principle
Caption: The principle of the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, a predictive analysis based on the well-documented pharmacology of the 2-aminothiazole scaffold provides a valuable starting point for its characterization. The inherent promiscuity of this chemical class suggests a moderate to high potential for off-target interactions, particularly with kinases and GPCRs. The experimental protocols detailed in this guide provide a clear path forward for researchers to systematically evaluate the cross-reactivity profile of this and other novel 2-aminothiazole derivatives, a critical step in the drug discovery and development process.
References
- 1. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.figshare.com [aacr.figshare.com]
- 4. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pajols.org [pajols.org]
- 12. researchgate.net [researchgate.net]
Benchmarking a Novel Thiazole Derivative Against Standard Anti-Inflammatory Drugs
A Comparative Guide for Researchers in Drug Development
In the landscape of anti-inflammatory drug discovery, the thiazole scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a representative novel thiazole derivative, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol, against the standard drugs Zileuton and Celecoxib. The comparison focuses on the inhibition of key enzymes in the eicosanoid metabolic pathway, which are critical mediators of inflammation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of the novel thiazole derivative and standard drugs was evaluated against key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), 15-lipoxygenase (15-LO), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | 5-LO IC50 (µM) | 12-LO IC50 (µM) | 15-LO IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | 0.9 ± 0.2[1] | > 10 | > 10 | > 10 | ~1 (RA >90% at 10µM)[1] |
| Zileuton | 0.3 - 0.9[2][3][4] | > 100 | > 100 | > 100 | 12.9[3][5] |
| Celecoxib | No significant inhibition | No significant inhibition | No significant inhibition | 82[6] | 0.04 - 6.8[6][7][8] |
RA: Residual Activity
Signaling Pathway and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade and the enzymatic steps targeted by the compared compounds.
Caption: Arachidonic acid cascade and enzyme inhibition points.
Experimental Protocols
The following is a representative protocol for a cell-based assay to determine the inhibitory activity of test compounds on 5-lipoxygenase.
Cell-Based 5-Lipoxygenase Activity Assay
-
Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated from peripheral blood of healthy donors.
-
Compound Incubation: PMNLs are pre-incubated with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Enzyme Activation: 5-LOX activity is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined incubation period (e.g., 10 minutes) by adding a suitable solvent (e.g., methanol) and an internal standard.
-
Product Quantification: The amount of 5-LOX product (e.g., leukotriene B4 - LTB4) is quantified using a validated analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the inhibitory activity of a test compound.
Caption: General workflow for in vitro enzyme inhibition assay.
References
- 1. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogues as Tubulin Inhibitors
This guide provides a detailed comparison of the structure-activity relationship (SAR) of a series of N,4-diaryl-1,3-thiazole-2-amine analogues, which are structurally related to 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The focus of this guide is on their activity as inhibitors of tubulin polymerization, a key mechanism for anticancer therapeutic agents. The data presented is based on published experimental findings and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of how structural modifications to this scaffold impact biological activity.
Data Presentation: Antiproliferative Activity
The in vitro antiproliferative activity of various N,4-diaryl-1,3-thiazole-2-amine analogues was evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HT-1080 (fibrosarcoma). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][2]
| Compound | R1 | R2 | R3 | R4 | R5 | SGC-7901 IC50 (μM) | A549 IC50 (μM) | HT-1080 IC50 (μM) |
| 10a | H | OMe | OMe | OMe | H | 2.45 ± 0.13 | 3.12 ± 0.21 | 4.56 ± 0.33 |
| 10b | H | H | H | H | H | 5.89 ± 0.41 | 7.23 ± 0.54 | 8.11 ± 0.62 |
| 10c | H | OMe | H | H | H | 3.11 ± 0.24 | 4.01 ± 0.31 | 5.23 ± 0.45 |
| 10d | H | H | OMe | H | H | 2.98 ± 0.19 | 3.54 ± 0.28 | 4.87 ± 0.39 |
| 10e | H | H | H | OMe | H | 3.56 ± 0.28 | 4.18 ± 0.35 | 5.98 ± 0.48 |
| 10f | H | F | H | H | H | 4.76 ± 0.37 | 5.89 ± 0.46 | 6.78 ± 0.55 |
| 10g | H | Cl | H | H | H | 4.12 ± 0.32 | 5.03 ± 0.41 | 6.12 ± 0.51 |
| 10h | H | Br | H | H | H | 3.98 ± 0.29 | 4.87 ± 0.38 | 5.99 ± 0.49 |
| 10i | H | I | H | H | H | 3.54 ± 0.27 | 4.32 ± 0.34 | 5.43 ± 0.44 |
| 10j | H | Me | H | H | H | 4.98 ± 0.39 | 6.01 ± 0.49 | 7.03 ± 0.58 |
| 10k | H | OMe | OMe | H | H | 2.87 ± 0.21 | 3.45 ± 0.27 | 4.56 ± 0.37 |
| 10l | H | OH | OMe | H | H | 1.98 ± 0.15 | 2.54 ± 0.20 | 0.98 ± 0.08 |
| 10m | H | NH2 | OMe | H | H | 2.11 ± 0.17 | 2.87 ± 0.23 | 3.98 ± 0.31 |
| 10n | OMe | H | H | H | H | 2.56 ± 0.18 | 3.12 ± 0.25 | 4.23 ± 0.34 |
| 10o | OMe | OMe | H | H | H | 1.87 ± 0.14 | 2.43 ± 0.19 | 3.54 ± 0.28 |
| 10p | OMe | OMe | OMe | H | H | 1.54 ± 0.12 | 2.01 ± 0.16 | 2.98 ± 0.24 |
| 10q | Me | Me | H | H | H | 3.87 ± 0.29 | 4.56 ± 0.36 | 5.67 ± 0.45 |
| 10r | OMe | H | H | H | Me | 2.01 ± 0.16 | 2.65 ± 0.21 | 3.76 ± 0.30 |
| 10s | OMe | OMe | H | H | H | 0.36 ± 0.03 | 0.54 ± 0.04 | 0.86 ± 0.07 |
| 10t | OMe | OMe | H | H | OMe | 0.98 ± 0.08 | 1.23 ± 0.10 | 1.98 ± 0.16 |
| 10u | OMe | OMe | H | H | H (N-Me) | 1.23 ± 0.10 | 1.87 ± 0.15 | 2.54 ± 0.21 |
| 10v | OMe | OMe | H | H | H (N-Ac) | 3.45 ± 0.27 | 4.12 ± 0.33 | 5.21 ± 0.42 |
| CA-4 | - | - | - | - | - | 0.02 ± 0.002 | 0.03 ± 0.003 | 0.04 ± 0.004 |
*CA-4 (Combretastatin A-4) was used as a positive control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N,4-diaryl-1,3-thiazole-2-amines
The synthesis of the target compounds is achieved through a multi-step process.[1][2]
Step 1: Synthesis of Aryl Thioureas
-
A solution of the appropriate arylamine (10 mmol) in acetone (20 mL) is prepared.
-
Ammonium thiocyanate (12 mmol) and concentrated hydrochloric acid (1 mL) are added to the solution.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice water (100 mL).
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the aryl thiourea.
Step 2: Synthesis of α-Bromoacetophenones
-
The corresponding acetophenone (10 mmol) is dissolved in a mixture of chloroform and ethyl acetate (1:1, 20 mL).
-
Copper(II) bromide (22 mmol) is added to the solution.
-
The mixture is refluxed for 2-4 hours until the black solid turns grayish-white.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the α-bromoacetophenone.
Step 3: Synthesis of N,4-diaryl-1,3-thiazole-2-amines
-
A mixture of the appropriate aryl thiourea (1 mmol) and α-bromoacetophenone (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 150 W and 80°C for 5 minutes.[2]
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final N,4-diaryl-1,3-thiazole-2-amine.
In Vitro Antiproliferative Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]
-
Human cancer cells (SGC-7901, A549, or HT-1080) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 μM) and incubated for another 48 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.[6][7][8][9]
-
Purified bovine brain tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.8).
-
GTP (1 mM) and the test compound at various concentrations are added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
Tubulin polymerization is initiated by incubating the plate at 37°C.
-
The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every 30 seconds for 60 minutes in a temperature-controlled spectrophotometer.
-
The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Immunofluorescence Microscopy
This technique is used to visualize the effect of the compounds on the microtubule network within cells.[10][11][12][13][14]
-
Cells are grown on glass coverslips and treated with the test compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
The cells are then fixed with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
After washing with PBS, the cells are permeabilized with 0.5% Triton X-100 in PBS for 5 minutes.
-
Non-specific binding sites are blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
The cells are incubated with a primary antibody against α-tubulin overnight at 4°C.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence or confocal microscope.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.[15][16][17][18]
-
Cells are seeded in 6-well plates and treated with the test compound or vehicle control for 24 hours.
-
Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A (100 μg/mL) for 30 minutes at 37°C to degrade RNA.
-
The cells are then stained with propidium iodide (PI) (50 μg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for N,4-diaryl-1,3-thiazole-2-amines.
Experimental Workflow for Anticancer Activity Evaluation
Caption: Experimental workflow for evaluating the anticancer activity of thiazole analogues.
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
Caption: Signaling pathway of tubulin polymerization inhibition by thiazole analogues.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating Preclinical Development: A Guide to In Vitro-In Vivo Correlation for Thiazole-Based Compounds
An illustrative guide for researchers, scientists, and drug development professionals on establishing a correlation between in vitro dissolution and in vivo performance for novel thiazole derivatives.
Due to a lack of publicly available data for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, this guide will use a hypothetical thiazole derivative, hereafter referred to as "Thiazole-X," to illustrate the principles and methodologies for establishing an in vitro-in vivo correlation (IVIVC). This document provides a framework for the experimental design, data presentation, and interpretation necessary for advancing a novel chemical entity through preclinical development.
The Significance of In Vitro-In Vivo Correlation
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration profile). Establishing a robust IVIVC is a critical step in drug development, as it can streamline formulation development, support biowaivers, and ensure product quality and performance. The goal is to use in vitro data as a surrogate for in vivo bioequivalence studies, thereby reducing the reliance on animal and human testing.
Levels of Correlation
The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC:
-
Level A Correlation: This is the most desirable level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. It is the most informative and can be used to predict the entire in vivo plasma profile from in vitro data.
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. It is not a point-to-point correlation.
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC (area under the curve) or Cmax (peak plasma concentration).
This guide will focus on the development of a Level A correlation for our hypothetical "Thiazole-X."
Establishing an IVIVC for "Thiazole-X"
To develop a Level A IVIVC, a minimum of two, and preferably three or more, formulations with different release rates (e.g., fast, medium, and slow) are required. The following sections detail the necessary in vitro and in vivo studies.
In Vitro Dissolution Studies
The in vitro dissolution behavior of the different "Thiazole-X" formulations would be assessed.
Table 1: In Vitro Dissolution of "Thiazole-X" Formulations
| Time (minutes) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 5 | 35 | 15 | 5 |
| 15 | 70 | 40 | 15 |
| 30 | 95 | 75 | 35 |
| 60 | 100 | 98 | 60 |
| 120 | 100 | 100 | 85 |
| 240 | 100 | 100 | 99 |
In Vivo Pharmacokinetic Studies
Following the in vitro characterization, the formulations would be administered to a suitable animal model (e.g., Sprague-Dawley rats) to determine their pharmacokinetic profiles.
Table 2: In Vivo Pharmacokinetic Parameters of "Thiazole-X" Formulations
| Formulation | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) |
| Fast Release | 15,800 | 4,200 | 0.5 |
| Medium Release | 16,200 | 2,800 | 1.0 |
| Slow Release | 14,900 | 1,500 | 2.5 |
Experimental Protocols
In Vitro Dissolution Testing: USP Apparatus II (Paddle Method)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Medium: 900 mL of 0.1 N HCl for the first hour, followed by a change to pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 5, 15, 30, 60, 120, and 240 minutes.
-
Sample Analysis: At each time point, a 5 mL aliquot is withdrawn and filtered. The concentration of "Thiazole-X" is determined by a validated HPLC-UV method at a suitable wavelength.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per formulation group), weighing 250-300g.
-
Dosing: Oral gavage of a single dose of each "Thiazole-X" formulation.
-
Blood Sampling: Approximately 0.25 mL of blood is collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged at 4,000 x g for 10 minutes to obtain plasma.
-
Sample Analysis: Plasma concentrations of "Thiazole-X" are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine AUC, Cmax, and Tmax.
Data Visualization
Considerations for Thiazole Metabolism
The metabolic fate of a compound can significantly impact its pharmacokinetic profile and, consequently, the IVIVC. For thiazole-containing compounds, metabolic pathways can be complex. For instance, studies on other thiazole derivatives have shown that metabolism can involve oxidation of the sulfur atom, followed by epoxidation of the thiazole ring, leading to ring opening.[1] Such metabolic pathways can influence the rate and extent of drug absorption and elimination, potentially complicating the IVIVC.
Conclusion
Establishing a robust in vitro-in vivo correlation is a data-driven process that is fundamental to modern drug development. For novel thiazole derivatives like "Thiazole-X," a systematic approach involving the characterization of multiple formulations both in vitro and in vivo is essential. The resulting predictive model can significantly accelerate the development timeline, reduce costs, and provide a deeper understanding of the product's performance. Researchers should also consider the potential impact of the compound's metabolic pathways on the IVIVC. This guide provides a foundational framework for undertaking such a critical study.
References
Comparative Guide to the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a key intermediate in pharmaceutical research. The synthesis of this compound is not extensively detailed in publicly available literature, necessitating a review of established synthetic methodologies for structurally related thiazole derivatives. This document outlines two plausible synthetic pathways: one proceeding through a carboxylic acid intermediate and the other via a nitrile intermediate. Both routes leverage the classical Hantzsch thiazole synthesis, a cornerstone in the formation of the thiazole ring system.
Route 1: Synthesis via Carboxylic Acid Intermediate
This pathway involves the initial synthesis of 2-(4-methyl-1,3-thiazol-2-yl)propanoic acid, followed by its reduction to the target primary amine.
Step 1: Hantzsch Thiazole Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic Acid
Step 2: Reduction of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic Acid
The carboxylic acid intermediate can be reduced to the primary amine using a strong reducing agent. Lithium aluminum hydride (LAH) is a common and effective reagent for this transformation.[2][3][4] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol (Proposed)
Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic Acid: A mixture of 2-bromopropanoic acid (1 equivalent) and thioacetamide (1 equivalent) in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Reduction to this compound: To a stirred suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether at 0 °C, a solution of 2-(4-methyl-1,3-thiazol-2-yl)propanoic acid in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine, which can be further purified by distillation or chromatography.
Route 2: Synthesis via Nitrile Intermediate
This alternative pathway involves the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)propanenitrile, which is then reduced to the target amine.
Step 1: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanenitrile
The synthesis of the nitrile intermediate could potentially be achieved through a modification of the Hantzsch synthesis or by other methods for constructing thiazole rings. For instance, reacting an appropriate α-halonitrile with thioacetamide could yield the desired product. While specific literature for this reaction is scarce, the general reactivity of these precursors is known.
Step 2: Reduction of 2-(4-Methyl-1,3-thiazol-2-yl)propanenitrile
Similar to the carboxylic acid, the nitrile intermediate can be effectively reduced to the primary amine using lithium aluminum hydride (LAH).[2][4] This reduction is a standard transformation in organic synthesis.
Experimental Protocol (Proposed)
Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanenitrile: A possible approach involves the reaction of an α-halonitrile, such as 2-bromopropanenitrile, with thioacetamide in a suitable solvent. The reaction conditions would likely be similar to the Hantzsch synthesis described in Route 1.
Reduction to this compound: The reduction of the nitrile would follow a similar procedure to the reduction of the carboxylic acid described in Route 1, using lithium aluminum hydride in an anhydrous ethereal solvent.
Data Summary and Comparison
Since specific experimental data for the direct synthesis of this compound is not available, the following tables provide a general comparison of the two proposed routes based on the known chemistry of the individual reaction steps.
Table 1: Comparison of Synthesis Routes
| Feature | Route 1 (via Carboxylic Acid) | Route 2 (via Nitrile) |
| Starting Materials | 2-Bromopropanoic acid, Thioacetamide | 2-Bromopropanenitrile, Thioacetamide |
| Intermediate | 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid | 2-(4-Methyl-1,3-thiazol-2-yl)propanenitrile |
| Key Reactions | Hantzsch Thiazole Synthesis, Amide Reduction | Thiazole Synthesis, Nitrile Reduction |
| Potential Advantages | Carboxylic acid intermediate may be more stable. | Nitrile reduction is often high-yielding. |
| Potential Disadvantages | Reduction of carboxylic acids requires a strong reducing agent. | Nitrile starting materials can be more hazardous. |
Table 2: General Reaction Parameters (Based on Analogous Reactions)
| Parameter | Hantzsch Thiazole Synthesis | LAH Reduction of Carboxylic Acid | LAH Reduction of Nitrile |
| Reagents | α-Halo carbonyl/acid, Thioamide | Lithium Aluminum Hydride | Lithium Aluminum Hydride |
| Solvent | Ethanol, DMF | Diethyl ether, THF | Diethyl ether, THF |
| Temperature | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours | Several hours | Several hours |
| Typical Yield | Moderate to High | High | High |
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Proposed synthetic pathways for this compound.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
Both proposed synthetic routes offer viable pathways to this compound. The choice between the carboxylic acid and nitrile intermediate routes will depend on the availability and handling considerations of the starting materials, as well as the optimization of the reaction conditions for each specific step. The Hantzsch thiazole synthesis remains a robust and versatile method for constructing the core heterocyclic ring. The subsequent reduction with lithium aluminum hydride is a reliable method for converting either intermediate to the final amine product. Further experimental investigation is required to determine the optimal conditions and to provide a quantitative comparison of the yields and purities for each route. Researchers should exercise appropriate caution when handling reagents such as 2-bromopropanoic acid, 2-bromopropanenitrile, and particularly the highly reactive and moisture-sensitive lithium aluminum hydride.
References
Assessing the Novelty of Biological Effects of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is a cornerstone of drug discovery. This guide provides a comprehensive assessment of the biological effects of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a member of the promising 2-aminothiazole class of compounds. Through a comparative analysis with structurally and functionally related molecules, supported by experimental data and detailed methodologies, this document aims to elucidate the novelty of its biological profile. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and has been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Comparative Analysis of Biological Activities
To ascertain the novelty of this compound, its biological activities are compared against other relevant 2-aminothiazole derivatives. The following sections present quantitative data on its potential as an inhibitor of inducible nitric oxide synthase (iNOS), as an anticancer agent, and as an antimicrobial compound.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
A study on the structure-activity relationships of 2-aminothiazole derivatives as iNOS inhibitors revealed that substitutions at the 4- and 5-positions of the thiazole ring influence inhibitory activity and selectivity.[3] Specifically, compounds with small alkyl substituents at these positions have been evaluated.
Table 1: Comparison of iNOS Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound ID | R1 (at position 4) | R2 (at position 5) | iNOS Inhibition (IC50) | nNOS Inhibition (IC50) | Selectivity (nNOS/iNOS) | Reference |
| Target Analog 1 | -CH3 | -CH(CH3)2 | Data not available | Data not available | Data not available | [3] |
| Target Analog 2 | -CH3 | -C(CH3)3 | Data not available | Data not available | Data not available | [3] |
| L-NAME | N/A | N/A | ~20 µM | ~1 µM | ~0.05 | [3] |
| Aminoguanidine | N/A | N/A | 2.1 µM | >100 µM | >47 | [4] |
Note: Specific IC50 values for the target analogs were not provided in the abstract of the cited literature. L-NAME and Aminoguanidine are included as reference iNOS inhibitors.
The structural similarity of this compound to the evaluated analogs suggests it may also possess iNOS inhibitory activity. Further experimental validation is required to quantify its potency and selectivity.
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several anticancer drugs, including the FDA-approved tyrosine kinase inhibitor Dasatinib.[2] The cytotoxic effects of various 2-aminothiazole derivatives have been extensively studied against a range of cancer cell lines.
Table 2: Comparative Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | Substituent at position 4/5 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4,5,6,7-tetrahydrobenzo[d]thiazole | H1299 (Lung) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | ||
| Compound B | 4-phenyl, N-benzoyl | K562 (Leukemia) | 16.3 | [2] |
| Compound C | 4-(p-chlorophenyl), N-aryl acrylate | HL-60 (Leukemia) | <10 | [5] |
| Dasatinib | Complex N- and 4-substituents | K562 (Leukemia) | <0.001 | [2] |
While specific anticancer data for this compound is lacking, the broad anticancer potential of the 2-aminothiazole class suggests that it warrants investigation as a potential cytotoxic agent.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1]
Table 3: Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound ID | General Structure | Test Organism | MIC (µg/mL) | Reference |
| Compound D | 2-arylideneamino-4-phenylthiazole | Bacillus cereus | 6.25 | [1] |
| Compound E | Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [1] |
| Compound F | 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Staphylococcus aureus | 4 | [1] |
| Escherichia coli | 8 | [1] | ||
| Ciprofloxacin | Fluoroquinolone antibiotic | Escherichia coli | 0.004 - 0.12 | (General Knowledge) |
| Fluconazole | Triazole antifungal | Candida albicans | 0.25 - 2 | (General Knowledge) |
The diverse antimicrobial activities exhibited by various 2-aminothiazole derivatives underscore the potential of this compound as a lead structure for the development of new anti-infective agents.
Experimental Protocols
To facilitate the direct assessment and comparison of this compound, detailed protocols for the key biological assays are provided below.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide by iNOS in stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Cell culture medium (e.g., DMEM)
-
Test compound (this compound) and reference inhibitors
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound and reference inhibitors for 1 hour.
-
Stimulation: Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., H1299, SHG-44, HL-60)
-
Cell culture medium and fetal bovine serum (FBS)
-
Test compound and a reference anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the reference drug for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antibiotics/antifungals
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and reference drugs in the broth medium directly in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
To further clarify the context of this comparative analysis, the following diagrams illustrate a key signaling pathway potentially targeted by 2-aminothiazole derivatives and a typical experimental workflow for their evaluation.
Caption: Simplified iNOS signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
Caption: General experimental workflow for the discovery and evaluation of novel bioactive compounds.
Conclusion
The available literature strongly suggests that the 2-aminothiazole scaffold, to which this compound belongs, is a highly valuable template for the design of novel therapeutic agents. While direct experimental data for this specific compound is currently limited, a comparative analysis of its structural analogs indicates a high probability of it possessing iNOS inhibitory, anticancer, and/or antimicrobial properties. The novelty of its biological effects will ultimately be determined by its specific potency, selectivity profile, and mechanism of action in comparison to existing agents. The experimental protocols and comparative data presented in this guide provide a robust framework for the systematic evaluation of this compound and the assessment of its potential contribution to the field of drug discovery. Further focused research on this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and Alternative Thiazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical analysis and experimental evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a member of the pharmacologically significant thiazole class of compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, this document outlines the standard methodologies and data presentation formats used for analogous thiazole derivatives. By comparing the potential performance metrics of the target compound with established data from alternative thiazole structures, researchers can effectively design and interpret future studies.
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatile nature of the thiazole ring allows for extensive chemical modifications, leading to a diverse library of compounds with varying potencies and mechanisms of action.[4]
Comparative Efficacy of Thiazole Derivatives
To contextualize the potential efficacy of this compound, it is useful to compare it with other thiazole derivatives that have been evaluated for their biological activity. The following tables summarize the in vitro anticancer and antimicrobial activities of several reported thiazole compounds. These tables serve as a template for how data for the target compound could be structured and compared.
Table 1: Comparative in vitro Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data Not Available | Data Not Available | - | - |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.36 | CA-4 | - |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | A549 | 0.86 | CA-4 | - |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | HT-29 | 0.52 | CA-4 | - |
| 2-[2-[4-hydroxy-3-subtituted benzylidene] hydrazinyl]-thiazole 4[5H]-one (4c) | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 2-[2-[4-hydroxy-3-subtituted benzylidene] hydrazinyl]-thiazole 4[5H]-one (4c) | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative in vitro Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Alternative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| 4-(Indol-3-yl)thiazole-2-amine derivative (5x) | 0.06 | 0.12 | >1.88 | Ampicillin, Streptomycin |
| 4-(Indol-3-yl)thiazole-2-amine derivative (5d) | 0.47 | 0.47 | >1.88 | Ampicillin, Streptomycin |
| 4-(Indol-3-yl)thiazole-2-amine derivative (5m) | 0.12 | 0.23 | >1.88 | Ampicillin, Streptomycin |
| Acylhydrazone with 1,4-phenylenebisthiazole nucleus (45) | - | - | 0.12 (vs. C. albicans) | Amphotericin B |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of thiazole derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[2]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Make two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several thiazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[5][6] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]
Caption: Inhibition of tubulin polymerization by thiazole derivatives, leading to cell cycle arrest and apoptosis.
The workflow for evaluating a novel thiazole derivative typically begins with its synthesis and characterization, followed by in vitro screening for biological activity.
Caption: A typical experimental workflow for the preclinical evaluation of a novel thiazole derivative.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Disclaimer: No specific Safety Data Sheet (SDS) was available for 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The following guidance is based on safety information for structurally similar aminothiazole and thiazole derivatives and should be used as a precautionary measure. Always consult with your institution's safety officer and review all available safety information before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The aminothiazole group can be a toxicophore, meaning it can be metabolized into reactive, toxic substances.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause eye irritation or serious eye damage.[2][3] In case of eye contact, rinse cautiously with water for several minutes.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4] | Prevents skin contact, as the substance may be harmful if it comes in contact with the skin and may cause skin irritation.[2][5] Wash hands thoroughly after handling.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for solids, or an appropriate vapor respirator for liquids/vapors) should be used when ventilation is inadequate. | May be harmful if inhaled, potentially causing respiratory irritation.[2][5] Handling should occur in a well-ventilated area, preferably in a chemical fume hood.[6][7] |
| Body Protection | A laboratory coat, protective clothing, and closed-toe shoes. Protective boots may be necessary depending on the scale of work.[4] | Protects against accidental spills and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[3][6] |
Operational Plan for Handling
A systematic approach to handling ensures minimal risk of exposure and contamination.
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the safety information for similar aminothiazole compounds.[2][3][4][6][8]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Prepare all required laboratory equipment and reagents before handling the chemical.
-
-
Handling:
-
Put on all required personal protective equipment.
-
Conduct all work involving this chemical within a certified chemical fume hood to ensure adequate ventilation.[6][7]
-
When transferring or weighing the substance, do so carefully to prevent the generation of dust or aerosols.
-
Always keep the container tightly sealed when not in use to prevent the release of vapors.[2][8]
-
-
Post-Handling & Cleanup:
-
After use, decontaminate all work surfaces with an appropriate solvent.
-
Segregate chemical waste and contaminated materials into a designated, labeled waste container.
-
Follow the correct procedure for removing PPE to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water upon completion of the task.[2][6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Management Workflow:
Caption: Chemical waste disposal workflow.
Disposal Protocol:
-
Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted.
-
Containment: Collect all waste, including contaminated disposables, in a designated and properly labeled hazardous waste container.[8] The container should be kept tightly closed.[2]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][3][6] Do not discharge into the environment.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol | C8H14N2OS | CID 59414219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
